2-Mercaptoethanesulfonic acid sodium
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
19767-45-4 |
|---|---|
Molekularformel |
C2H6NaO3S2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
sodium 2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |
InChI-Schlüssel |
PYTISYCTLQTCTM-UHFFFAOYSA-N |
Isomerische SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Kanonische SMILES |
C(CS(=O)(=O)O)S.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
19767-45-4 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
3375-50-6 (parent cpd) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-mercaptoethanesulfonic acid sodium salt, commonly known as Mesna. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details the compound's core chemical data, its multifaceted mechanism of action as both a targeted uroprotective agent and a broad-spectrum antioxidant, and its influence on cellular signaling pathways, particularly the NF-κB pathway. Detailed experimental protocols for in vivo and in vitro applications are provided to facilitate practical application in a research setting.
Core Chemical and Physical Properties
This compound salt is a synthetic thiol compound.[1] It is a white to off-white crystalline powder that is highly soluble in water.[2][3]
| Property | Value | References |
| Molecular Formula | C₂H₅NaO₃S₂ | [1][4] |
| Molecular Weight | 164.18 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Melting Point | >240°C with decomposition | [3][7] |
| Solubility | - Water: 50 mg/mL- DMSO: 33 mg/mL- Methanol: Soluble- Ethanol: Slightly soluble (<1 mg/mL)- Cyclohexane: Practically insoluble | [2][3][7] |
| pKa (Thiol Group) | ~9.5 - 10.5 | [1] |
| Storage Temperature | Ambient | [3] |
| Stability | Stable under ordinary conditions. Incompatible with strong oxidizing agents. | [2] |
Mechanism of Action
Mesna's biological activity is primarily attributed to its sulfhydryl (-SH) group. Its mechanisms of action can be categorized into two main areas: uroprotection and antioxidant effects.
Uroprotective Mechanism
Mesna is widely used as a detoxifying agent to prevent hemorrhagic cystitis induced by oxazaphosphorine chemotherapeutic agents such as cyclophosphamide and ifosfamide. These anticancer drugs are metabolized in the liver to produce acrolein, a highly reactive and urotoxic metabolite that accumulates in the bladder.
The uroprotective action of Mesna occurs in the urinary tract. The thiol group of Mesna undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable and non-toxic thioether conjugate that is then safely excreted.
References
- 1. Buy 2-Mercaptoethanesulfonic acid (EVT-298592) | 3375-50-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesna as a Reducing Agent: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesna (sodium 2-mercaptoethanesulfonate) is a potent reducing agent and antioxidant, primarily recognized for its clinical role as a uroprotective agent during chemotherapy with cyclophosphamide and ifosfamide. Its mechanism of action extends beyond the well-documented detoxification of the urotoxic metabolite acrolein. This technical guide delves into the core mechanisms of Mesna as a reducing agent, detailing its chemical reactivity, its role as a free radical scavenger, and its influence on key inflammatory signaling pathways. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.
Core Mechanism of Action: Thiol-Mediated Reduction
The principal reducing activity of Mesna is attributed to its free sulfhydryl (-SH) group. This functional group readily donates a hydrogen atom or an electron, enabling it to neutralize reactive electrophilic species and free radicals.
Detoxification of Acrolein via Michael Addition
The primary clinical application of Mesna is to mitigate the hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide. These drugs are metabolized to acrolein, a highly reactive α,β-unsaturated aldehyde that accumulates in the bladder and causes severe urothelial damage. Mesna's free sulfhydryl group acts as a nucleophile and undergoes a Michael addition reaction with the electrophilic β-carbon of acrolein. This covalent conjugation forms a stable, non-toxic thioether compound that is readily excreted in the urine, thereby neutralizing the toxic effects of acrolein.[1]
Caption: Michael addition of Mesna to acrolein.
The Mesna-Dimesna Redox Cycle
In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, dimesna (2,2'-dithiobis(ethanesulfonate)).[1] This oxidation protects systemic tissues from unwanted thiol activity. Upon reaching the kidneys, dimesna is efficiently reduced back to the active Mesna by the renal tubular epithelium and excreted into the urine.[1] This targeted reactivation concentrates the protective reducing agent in the bladder where it can neutralize acrolein.
References
Mesna as a Cytoprotective Agent in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesna (sodium 2-mercaptoethane sulfonate) is a synthetic thiol compound recognized for its cytoprotective properties. Primarily utilized in clinical settings as a uroprotective agent to mitigate the urotoxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide, its utility extends to in vitro applications as a protective agent in cell culture models. This technical guide provides an in-depth overview of Mesna's mechanisms of action, its application in cell culture, and detailed experimental protocols for its use as a cytoprotective agent.
Core Mechanisms of Cytoprotection
Mesna's protective effects are rooted in its chemical structure, specifically the presence of a free thiol (-SH) group. This functional group enables Mesna to act through two primary mechanisms: direct chemical neutralization of toxic metabolites and antioxidant activity.
Acrolein Scavenging
The principal mechanism for which Mesna is known is the detoxification of acrolein, a highly reactive and urotoxic metabolite of cyclophosphamide and ifosfamide.[1][2] In a cell culture context, where these chemotherapeutic agents or acrolein itself might be used to induce cytotoxicity, Mesna's thiol group reacts with the α,β-unsaturated aldehyde of acrolein. This Michael addition reaction forms a stable, non-toxic thioether conjugate, which is then excreted from the cells, preventing acrolein-induced cellular damage, including DNA and protein adduction.[2][3]
Antioxidant Properties
Mesna exhibits significant antioxidant capabilities, contributing to its cytoprotective effects beyond acrolein neutralization.[2] It can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[2] Furthermore, Mesna can participate in thiol-disulfide exchange reactions, including the reduction of oxidized glutathione (GSSG) back to its reduced state (GSH), a critical component of the cell's endogenous antioxidant defense system.
Quantitative Data on Cytoprotective Efficacy
The following tables summarize the available quantitative data on Mesna's cytoprotective effects in various in vitro models.
Table 1: Cytoprotective Effect of Mesna against Cisplatin-induced Cytotoxicity in HepG2 Cells
| Cisplatin Concentration (µg/mL) | Cell Viability without Mesna (24h) | Cell Viability with Mesna (24h) | Cell Viability without Mesna (48h) | Cell Viability with Mesna (48h) | Cell Viability without Mesna (72h) | Cell Viability with Mesna (72h) |
| 2.5 | ~90% | ~90% | ~85% | ~85% | ~80% | ~80% |
| 5 | ~80% | ~80% | ~75% | ~75% | ~70% | ~70% |
| 10 | ~70% | ~70% | ~60% | ~60% | ~55% | ~55% |
| 20 | ~55% | ~55% | ~45% | ~45% | ~40% | ~40% |
| 40 | ~40% | ~40% | ~35% | ~35% | ~30% | ~30% |
| 80 | ~30% | ~30% | ~25% | ~25% | ~20% | ~20% |
| Data extrapolated from graphical representations in Li et al., 2013.[4] The study concluded that Mesna did not interfere with the anti-tumor efficacy of cisplatin in this cell line. |
Table 2: Qualitative Cytoprotective Effects of Mesna in a Cell Culture Model
| Cell Line | Toxin | Observed Protective Effect | Reference |
| Chinese Hamster V-79-753B | Cisplatin | Afforded protection against cytotoxicity | [1] |
Signaling Pathways in Mesna-Mediated Cytoprotection
While the direct chemical interactions of Mesna are well-established, its influence on intracellular signaling pathways is an area of ongoing investigation.
NF-κB Signaling Pathway
In vivo studies have suggested that Mesna may exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key regulator of the inflammatory response and cell survival. Its inhibition would lead to a downregulation of pro-inflammatory cytokines and other mediators of cellular stress. However, direct in vitro evidence of Mesna's modulation of the NF-κB pathway in cultured cells is currently limited and represents an area for future research.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes. Given Mesna's demonstrated antioxidant properties, it is plausible that it may modulate the Nrf2 pathway. However, to date, there is no direct in vitro evidence to support this hypothesis. This remains a promising avenue for further investigation into Mesna's cytoprotective mechanisms.
Experimental Protocols
The following protocols provide a framework for assessing the cytoprotective effects of Mesna in a cell culture setting.
Protocol 1: Assessment of Mesna's Cytoprotection using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability and determine the cytoprotective effect of Mesna against a chosen toxin.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Mesna solution (sterile, stock solution in PBS or culture medium)
-
Cytotoxic agent (e.g., acrolein, cisplatin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Mesna Pre-treatment (Optional but Recommended):
-
Prepare serial dilutions of Mesna in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the Mesna-containing medium to the appropriate wells. Include a vehicle control (medium without Mesna).
-
Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).
-
-
Toxin Treatment:
-
Prepare serial dilutions of the cytotoxic agent in complete culture medium, with and without the corresponding concentrations of Mesna.
-
Remove the pre-treatment medium (if applicable) and add 100 µL of the toxin-containing medium (with or without Mesna) to the respective wells.
-
Include control wells: cells with medium only (no toxin, no Mesna), cells with Mesna only, and cells with toxin only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).
-
Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of the toxin in the presence and absence of Mesna.
Protocol 2: Assessment of Mesna's Antioxidant Activity
This protocol provides a general framework for evaluating the antioxidant effect of Mesna in cell culture, for example, by measuring intracellular ROS levels.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Mesna solution
-
Oxidative stress-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Fluorescent ROS probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Mesna Treatment: Treat cells with various concentrations of Mesna for a predetermined time.
-
ROS Probe Loading: Load the cells with a fluorescent ROS probe according to the manufacturer's instructions.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
Data Analysis:
-
Compare the fluorescence levels in Mesna-treated cells to those in untreated cells to determine the reduction in ROS.
Conclusion
Mesna is a versatile cytoprotective agent with clear mechanisms of action that are relevant to in vitro studies. Its ability to neutralize toxic aldehydes and scavenge reactive oxygen species makes it a valuable tool for protecting cells from various cytotoxic insults in a controlled cell culture environment. While its effects on specific signaling pathways like NF-κB and Nrf2 in vitro require further elucidation, the existing evidence strongly supports its utility in a research setting. The provided protocols offer a starting point for researchers to incorporate Mesna into their experimental designs to investigate and mitigate cellular damage.
References
- 1. Mesna does not reduce cisplatin induced nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mesna? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Characteristics of Mesna Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a vital uroprotective agent administered in conjunction with certain chemotherapy drugs, primarily ifosfamide and cyclophosphamide, to mitigate the risk of hemorrhagic cystitis. Its efficacy is rooted in the targeted neutralization of acrolein, a toxic metabolite of these chemotherapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Mesna powder. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and analytical workflows to support researchers, scientists, and drug development professionals in their work with this important compound.
Physical Characteristics
Mesna powder is a white to off-white crystalline solid with a characteristic odor. It is a hygroscopic substance and should be stored in a dry environment.
| Physical Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Odor | Characteristic | [1] |
| Melting Point | >240 °C (with decomposition) | [2] |
Chemical Characteristics
Mesna is the sodium salt of 2-mercaptoethanesulfonic acid. Its chemical structure features a thiol (-SH) group, which is central to its biological activity, and a sulfonate (-SO₃⁻) group, which imparts high water solubility.
| Chemical Property | Value/Description | Reference |
| Chemical Name | Sodium 2-mercaptoethanesulfonate | [3] |
| Synonyms | Mesnum, Uromitexan, Mesnex | [3] |
| Molecular Formula | C₂H₅NaO₃S₂ | [4] |
| Molecular Weight | 164.18 g/mol | [4] |
| CAS Number | 19767-45-4 | [2] |
| Stability | Stable under standard conditions. In the presence of oxygen, it can oxidize to form its disulfide dimer, dimesna. | [5] |
Solubility
Mesna exhibits high solubility in aqueous solutions and is also soluble in some polar organic solvents.
| Solvent | Solubility | Reference |
| Water | Freely soluble (50 mg/mL) | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (33 mg/mL) | [2] |
| Methanol | Soluble | [1] |
| Ethanol | Slightly soluble | [2] |
| Cyclohexane | Practically insoluble | [2] |
pKa
Spectroscopic Properties
Infrared (IR) Spectroscopy
The FT-IR spectrum of Mesna powder shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2560 | Thiol (-SH) | Stretching |
| ~1200-1300 | Sulfonate (-SO₃⁻) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of Mesna. In solution, Mesna predominantly exists in a trans-rotameric form[6].
¹H NMR: The proton NMR spectrum would be expected to show two triplets corresponding to the two methylene (-CH₂-) groups.
¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals for the two carbon atoms in different chemical environments.
UV-Visible (UV-Vis) Spectroscopy
Mesna exhibits UV absorption maxima that can be utilized for its quantification.
| Wavelength (nm) | Description |
| ~210-214 | Used for UV detection in HPLC analysis |
| 250 and 290 | Absorption maxima |
Uroprotective Mechanism of Action
The primary mechanism of Mesna's uroprotective effect is the neutralization of acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide[7][8][9]. After administration, Mesna is oxidized in the bloodstream to its inactive disulfide form, dimesna[5][7]. Upon reaching the kidneys, dimesna is reduced back to the active Mesna, which is then excreted into the bladder[5][7]. In the bladder, the free thiol group of Mesna acts as a nucleophile and reacts with the electrophilic α,β-unsaturated aldehyde of acrolein via a Michael addition reaction[8]. This reaction forms a stable, non-toxic thioether conjugate that is safely excreted in the urine, thus preventing acrolein-induced bladder damage and hemorrhagic cystitis[7][8].
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Automatic 1H NMR Assignment - Mestrelab Resources [mestrelab.com]
- 4. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectra and molecular structure of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Mesna? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Antioxidant Properties of Mesna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesna (sodium 2-mercaptoethane sulfonate) is a synthetic thiol compound primarily known for its uroprotective effects during chemotherapy with agents like cyclophosphamide and ifosfamide. Beyond this well-established clinical application, a growing body of evidence highlights Mesna's significant antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying Mesna's antioxidant activity, supported by quantitative data from preclinical studies, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Mesna in conditions associated with oxidative stress.
Core Mechanism of Antioxidant Action
Mesna's antioxidant capabilities are fundamentally attributed to its free thiol (-SH) group. This functional group allows Mesna to participate in a variety of redox reactions, thereby neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The primary mechanisms of action are:
-
Direct ROS Scavenging: The sulfhydryl group of Mesna can directly donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl radicals (•OH) and superoxide anions (O2•−). This direct scavenging activity prevents these ROS from damaging critical cellular components like lipids, proteins, and DNA.
-
Restoration of Intracellular Glutathione Levels: Mesna plays a crucial role in maintaining the intracellular pool of glutathione (GSH), a major endogenous antioxidant.[1] In states of oxidative stress, GSH is depleted as it is oxidized to glutathione disulfide (GSSG). Mesna can help regenerate GSH from GSSG, thereby restoring the cell's primary defense against oxidative damage.[1]
-
Inhibition of Lipid Peroxidation: By scavenging ROS, Mesna effectively inhibits the chain reaction of lipid peroxidation, a process that damages cell membranes and generates cytotoxic byproducts. A key marker of lipid peroxidation, malondialdehyde (MDA), has been consistently shown to be reduced in the presence of Mesna in various experimental models of oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of Mesna on key markers of oxidative stress and antioxidant enzyme activity, as reported in various preclinical studies.
Table 1: Effect of Mesna on Markers of Oxidative Stress
| Parameter | Animal Model | Tissue | Treatment | Result | Reference |
| Malondialdehyde (MDA) | Rat (Ischemia/Reperfusion) | Kidney | Mesna (150 mg/kg, i.p.) | Significant decrease in MDA levels compared to the I/R group. | [2] |
| Rat (Ischemia/Reperfusion) | Liver | Mesna (150 mg/kg, i.p.) | Decreased MDA levels back to control levels. | ||
| Glutathione (GSH) | Rat (Ischemia/Reperfusion) | Kidney | Mesna (150 mg/kg, i.p.) | Restored reduced GSH levels to near control levels. | [2] |
| Rat (Ischemia/Reperfusion) | Liver | Mesna (150 mg/kg, i.p.) | Increased hepatic GSH levels back to control levels. |
Table 2: Effect of Mesna on Antioxidant Enzyme Activity
| Enzyme | Animal Model | Tissue | Treatment | Result | Reference |
| Superoxide Dismutase (SOD) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in SOD activity compared to the Ifosfamide group. | |
| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in SOD activity. | ||
| Catalase (CAT) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in CAT activity compared to the Ifosfamide group. | |
| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in CAT activity. | ||
| Glutathione Peroxidase (GPx) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in GPx activity compared to the Ifosfamide group. | |
| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in GPx activity. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to assess the antioxidant properties of Mesna.
Measurement of Malondialdehyde (MDA) Levels
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay, which spectrophotometrically measures the product of the reaction between MDA and thiobarbituric acid (TBA).
Materials:
-
Tissue homogenate
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Spectrophotometer
-
Water bath
Procedure:
-
To 0.5 mL of tissue homogenate, add 2.5 mL of 10% TCA.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Transfer 2.5 mL of the supernatant to a new tube.
-
Add 2.5 mL of 0.67% TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15 minutes.
-
Allow the mixture to cool to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹. Results are typically expressed as nmol/mg of protein.
Measurement of Reduced Glutathione (GSH) Levels
This protocol is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Tissue homogenate
-
Metaphosphoric acid (MPA) (5%)
-
DTNB solution
-
Glutathione reductase (GR)
-
NADPH
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples in ice-cold 5% MPA.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
In a 96-well plate, add the sample supernatant, DTNB solution, and GR.
-
Initiate the reaction by adding NADPH.
-
Measure the absorbance at 412 nm at various time points.
-
The rate of change in absorbance is proportional to the GSH concentration.
-
Calculate the GSH concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH. Results are typically expressed as µmol/g of tissue or nmol/mg of protein.
Measurement of Superoxide Dismutase (SOD) Activity
This assay is based on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
Materials:
-
Tissue homogenate
-
Xanthine solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate, xanthine, and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the mixture at room temperature for a set period (e.g., 20 minutes).
-
Measure the absorbance of the resulting formazan product at 560 nm.
-
The inhibition of NBT reduction is proportional to the SOD activity.
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Results are expressed as U/mg of protein.
Measurement of Catalase (CAT) Activity
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue homogenate
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Add the tissue homogenate to a cuvette containing phosphate buffer.
-
Initiate the reaction by adding H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculate the enzyme activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). Results are typically expressed as U/mg of protein.
Signaling Pathways
Mesna's antioxidant effects are also mediated through its influence on key intracellular signaling pathways that regulate inflammation and the cellular antioxidant response.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress. Studies have shown that Mesna can inhibit the activation of NF-κB. While the precise molecular mechanism is still under investigation, it is proposed that Mesna's thiol group may interfere with the signaling cascade that leads to NF-κB activation. This could occur through the inhibition of IκBα degradation, which would prevent the release and nuclear translocation of the active p65 subunit of NF-κB. By inhibiting NF-κB, Mesna can downregulate the expression of pro-inflammatory cytokines and other mediators that contribute to oxidative damage.
Figure 1: Proposed mechanism of NF-κB inhibition by Mesna.
Potential Interaction with the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those for SOD, CAT, and enzymes involved in GSH synthesis.
While there is currently no direct experimental evidence specifically linking Mesna to the activation of the Nrf2 pathway, it is a plausible mechanism that warrants further investigation. Thiol-reactive compounds are known to be potent activators of Nrf2 by modifying specific cysteine residues on Keap1, leading to the release of Nrf2. Given that Mesna is a thiol-containing compound, it is conceivable that it could interact with Keap1 and activate the Nrf2/ARE pathway. Future research should explore this potential mechanism to provide a more complete understanding of Mesna's antioxidant properties.
Figure 2: Hypothesized interaction of Mesna with the Nrf2 pathway.
Conclusion
Mesna exhibits robust antioxidant properties mediated through direct ROS scavenging, maintenance of the intracellular glutathione pool, and inhibition of lipid peroxidation. Preclinical data consistently demonstrate its ability to mitigate oxidative damage in various tissues. Furthermore, its inhibitory effect on the pro-inflammatory NF-κB pathway underscores its therapeutic potential in oxidative stress-related diseases. While its interaction with the Nrf2 pathway remains to be elucidated, the existing evidence strongly supports the continued investigation of Mesna as a potent antioxidant agent for a range of clinical applications beyond its current use as a uroprotectant. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully characterizing and harnessing the antioxidant capabilities of Mesna.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
Mesna: A Thermally Stable Acidic Compound in Pharmaceutical Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a synthetic organosulfur compound with significant applications in clinical oncology. While widely recognized for its role as a uroprotective agent, its intrinsic chemical properties as a thermally stable and acidic molecule warrant a deeper technical examination. This guide provides a comprehensive overview of Mesna's chemical and physical characteristics, with a particular focus on its thermal stability and acidic nature. It summarizes quantitative data, details relevant experimental protocols, and clarifies its established mechanism of action. Contrary to the notion of it being a cofactor, this paper establishes that Mesna's primary function is that of a potent chemical scavenger.
Introduction
Mesna is an essential adjuvant therapy used to mitigate the urotoxic effects of certain chemotherapeutic agents, namely cyclophosphamide and ifosfamide.[1][2] These anticancer drugs are metabolized to acrolein, a highly reactive and toxic compound that accumulates in the bladder, leading to hemorrhagic cystitis.[3] Mesna's utility stems from its sulfhydryl group, which effectively neutralizes acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted.[4]
Beyond its clinical application, Mesna possesses notable physicochemical properties. It is a white, crystalline, water-soluble solid, and as the sodium salt of a sulfonic acid, it exhibits acidic characteristics. Furthermore, it demonstrates considerable stability under various storage conditions, a critical attribute for a pharmaceutical agent.
This technical guide aims to provide an in-depth analysis of Mesna's properties, moving beyond its clinical use to its fundamental chemistry. It will present available quantitative data on its stability and acidity, outline experimental methodologies for its characterization, and provide visual representations of its mechanism of action and analytical workflows.
A Note on Terminology: The Role of Mesna as a "Cofactor"
The term "cofactor" in biochemistry refers to a non-protein chemical compound or metallic ion that is required for an enzyme's catalytic activity. Extensive review of the scientific literature indicates that Mesna does not function as a cofactor in any known enzymatic reaction. Its mechanism of action is a direct, non-enzymatic chemical reaction with a toxic metabolite.[4] Therefore, this guide will focus on its established role as a chemical detoxifying agent and its properties as a thermally stable acidic compound.
Quantitative Data
The following tables summarize the key quantitative data regarding Mesna's physicochemical properties.
Table 1: General Physicochemical Properties of Mesna
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅NaO₃S₂ | |
| Molar Mass | 164.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >240°C with decomposition | |
| Solubility | Soluble in water (50 mg/mL), DMSO (33 mg/mL). Slightly soluble in ethanol. |
Table 2: Acidity of 2-Mercaptoethanesulfonic Acid
| Functional Group | pKa | Reference(s) |
| Sulfonic Acid (SO₃H) | < 0 (strong acid) | General chemical knowledge |
| Thiol (SH) | 9.5 | [1] |
Table 3: Thermal Stability of Mesna in Aqueous Solutions
| Concentration & Conditions | Stability Results | Reference(s) |
| Undiluted aqueous formulation in polypropylene syringes | Stable for at least 9 days at 5°C, 24°C, and 35°C. | |
| 20 mg/mL in glass vials at 37°C | 40% decrease in concentration by day 14. | |
| Admixtures with cyclophosphamide in dextrose 5% infusion bags at 4°C | Retained at least 90% of initial concentration at 48 hours. | |
| Admixtures with cyclophosphamide in dextrose 5% infusion bags at room temperature | Drug concentrations <80% of initial at 96 hours. | |
| 1:1 ifosfamide and mesna (10, 20, and 30 mg/mL) in 0.9% sodium chloride in PVC bags at room temperature | Physicochemically stable (>94%) for 14 days. | |
| Ifosfamide and mesna solution at 37°C | 7% loss of ifosfamide at 9 days. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Mesna is the chemical neutralization of acrolein. This process, known as a Michael addition, is a direct chemical reaction and does not involve an enzymatic pathway.
Caption: Michael addition of Mesna to acrolein prevents bladder damage.
In the bloodstream, Mesna is rapidly oxidized to its disulfide form, dimesna. Upon renal filtration and excretion into the urine, dimesna is reduced back to the active thiol form, Mesna, where it can then react with acrolein.
Caption: In vivo activation of Mesna in the urinary tract.
Experimental Protocols
This section details the methodologies for key experiments related to the analysis of Mesna's stability and properties.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for determining Mesna in the presence of its degradation products.
Objective: To quantify the concentration of Mesna over time under various stress conditions (e.g., temperature, pH).
Instrumentation:
-
HPLC instrument with a UV detector
-
Reversed-phase C16 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Sodium hydroxide
-
Distilled water
-
Mesna reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and phosphate buffer (e.g., 10:90, v/v). Adjust the pH of the buffer to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of Mesna reference standard in distilled water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 1000 µg/mL.
-
Sample Preparation: Prepare Mesna solutions at the desired concentration in the appropriate matrix (e.g., 0.9% sodium chloride, dextrose 5%). Subject the samples to the desired stress conditions (e.g., incubation at 4°C, 25°C, 37°C). At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: RP amide C16
-
Mobile Phase: Methanol-phosphate buffer (10:90, v/v, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples. Quantify the Mesna concentration in the samples by comparing the peak area to the calibration curve.
Caption: Workflow for assessing Mesna's stability using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Identification
This protocol provides a general framework for identifying degradation products of Mesna, such as its dimer, dimesna.
Objective: To structurally identify the products of Mesna degradation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Mesna sample (stressed as described in 4.1)
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Lyophilize the stressed Mesna sample to remove water. Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY and HSQC may be useful for structural elucidation.
-
Spectral Analysis: Compare the spectra of the stressed sample to that of a fresh, unstressed Mesna standard. The appearance of new signals will indicate the formation of degradation products. The chemical shifts and coupling patterns of these new signals can be used to identify the structure of the degradation products (e.g., dimesna).
Conclusion
Mesna is a chemically robust and acidic molecule with a well-defined mechanism of action as a uroprotective agent. Its thermal stability is dependent on factors such as temperature, pH, and the presence of other substances, and this has been quantified in several studies. While it possesses a strongly acidic sulfonic acid group, its biological activity is primarily attributed to the nucleophilicity of its thiol group in a direct chemical reaction with acrolein. The available scientific evidence does not support the classification of Mesna as a cofactor. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective formulation, storage, and clinical application in drug development and research.
References
An In-depth Technical Guide to the Core Principles of Disulfide Bond Reduction by Mesna
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles underlying the reduction of disulfide bonds by sodium 2-mercaptoethanesulfonate (Mesna). It covers the core chemical mechanism, quantitative parameters, and practical applications, offering valuable insights for professionals in research and drug development.
Core Principles of Disulfide Reduction by Mesna
Mesna is a synthetic organosulfur compound featuring a free sulfhydryl (-SH) group, which is the basis of its reducing activity. The reduction of a disulfide bond (R-S-S-R') by Mesna is a classic example of a thiol-disulfide exchange reaction . This reaction is crucial for Mesna's function both as a therapeutic agent and as a tool in protein chemistry.
Mechanism of Action
The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism. The process is highly dependent on pH, as the reactive species is the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).
-
Nucleophilic Attack : The Mesna thiolate anion attacks one of the sulfur atoms in the target disulfide bond. This breaks the disulfide bond and forms a new, transient mixed disulfide between Mesna and one of the original sulfur atoms. The other sulfur atom is released as a free thiol.
-
Resolution : A second Mesna thiolate molecule attacks the sulfur atom of the Mesna moiety in the mixed disulfide. This reaction releases the second original thiol and forms dimesna, the oxidized disulfide dimer of Mesna.
The overall reaction can be summarized as: 2 R'-SH (Mesna) + R-S-S-R (Disulfide) ⇌ R'-S-S-R' (dimesna) + 2 R-SH (Reduced Thiols)
This reversible process is fundamental to many of Mesna's applications, including its use in redox buffers for protein refolding.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Mesna's chemical properties and pharmacokinetics.
Table 1: Physicochemical and Pharmacokinetic Properties of Mesna
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₅NaO₃S₂ | N/A |
| Molecular Weight | 164.18 g/mol | N/A |
| Apparent Volume of Distribution | 0.65 ± 0.24 L/kg | [3] |
| Peak Plasma Time (Oral) | 1.5 - 4 hours (free Mesna) | [3] |
| Urinary Excretion | ~33% as Mesna, ~33% as dimesna |[3] |
Table 2: Parameters for Mesna Use in Protein Refolding
| Parameter | Condition | Reference |
|---|---|---|
| Unfolding Buffer | 4 M Guanidinium HCl, 100 mM TCEP | [1] |
| Refolding Redox Buffer | 3 mM Mesna, 1 mM dimesna | [1][4] |
| Optimal On-Column Refolding | 30 mM Mesna, 10 mM dimesna | [4] |
| Refolding Buffer pH | 8.0 (100 mM Tris-HCl, 100 mM NaCl) |[1][4] |
Key Applications in Research and Drug Development
While clinically known for preventing chemotherapy-induced hemorrhagic cystitis, Mesna's reducing properties make it a versatile tool in the laboratory.
-
Protein Refolding : The Mesna/dimesna pair can be used as a redox couple to facilitate the correct formation of disulfide bonds during protein refolding. It has shown refolding efficiency comparable to the standard glutathione (GSH/GSSG) system and is particularly useful in expressed protein ligation (EPL) workflows where other thiols might interfere with a C-terminal thioester.[2][5]
-
Antibody Fragmentation : Mild reducing agents like Mesna can be used to selectively break the inter-heavy chain disulfide bonds in antibodies (e.g., IgG), allowing for the production of functional antibody fragments like Fab or F(ab')₂ for research and therapeutic development.[6][7]
-
Expressed Protein Ligation (EPL) : In EPL, Mesna is often used to induce the cleavage of a target protein from an intein fusion tag, resulting in a protein with a reactive C-terminal thioester. This thioester is a key intermediate for native chemical ligation, a powerful method for protein semi-synthesis and modification.[8]
Mandatory Visualizations
The following diagrams illustrate the core chemical and biological pathways involving Mesna.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Fragmentation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
Foundational Research on Mesna as a Mucolytic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesna (sodium 2-mercaptoethanesulfonate) is a thiol compound recognized for its mucolytic properties, primarily attributed to its ability to cleave disulfide bonds within the mucin glycoprotein network of mucus. This action reduces the viscoelasticity of mucus, facilitating its clearance from the respiratory tract. This technical guide provides an in-depth overview of the foundational research on Mesna as a mucolytic agent, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining relevant experimental protocols. Visualizations of the proposed mechanism and experimental workflows are included to facilitate a comprehensive understanding of Mesna's mucolytic activity.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis. The viscoelastic properties of mucus, largely determined by the concentration and cross-linking of mucin glycoproteins, are critical determinants of its transportability. Mucolytic agents aim to reduce the viscosity and/or elasticity of mucus to improve its clearance. Mesna has been investigated as a potent mucolytic agent, demonstrating a rapid onset of action in fluidizing bronchial secretions.[1] This guide delves into the fundamental scientific principles and experimental evidence supporting the use of Mesna for this indication.
Mechanism of Action: Disulfide Bond Cleavage
The primary mechanism underlying Mesna's mucolytic effect is the cleavage of disulfide (-S-S-) bonds that cross-link high-molecular-weight mucin polymers (primarily MUC5AC and MUC5B) in mucus. These disulfide bonds are crucial for maintaining the gel-like structure and high viscosity of mucus.
The free sulfhydryl group (-SH) on the Mesna molecule acts as a reducing agent, attacking the disulfide bridges in the mucin network. This thiol-disulfide exchange reaction results in the formation of smaller, less cross-linked mucin subunits, leading to a decrease in the overall viscoelasticity of the mucus.
A key study utilizing Electron Spin Resonance (ESR) spectroscopy provided evidence for this mechanism. The rate of decrease of the ESR signal, which corresponds to the rupture of disulfide bridges, was found to be significantly higher for Mesna compared to N-acetylcysteine, another common mucolytic agent.[1] This suggests a more rapid fluidization of mucus by Mesna.[1]
Caption: Mechanism of Mesna's mucolytic action via disulfide bond cleavage.
Quantitative Data on Mucolytic Efficacy
The mucolytic activity of Mesna has been quantified in various studies, although direct in vitro rheological data on human mucus remains limited in publicly available literature. The following tables summarize key findings from clinical and comparative studies.
Table 1: Clinical Observations of Mesna's Mucolytic Effect
| Study Population | Intervention | Outcome | Reference |
| 80 intensive care patients post-thoracic surgery | Bronchial lavage, instillation, or aerosolization with 5-10% Mesna solution | Rapid fluidization of bronchial secretions, facilitated aspiration.[1] | [1] |
| 20 mechanically ventilated patients | Endotracheal instillation of 3 mL Mesna | No improvement in airway resistance; potential for bronchospasm.[2] | [2] |
Table 2: Comparative Mucolytic Activity
| Comparison | Method | Result | Reference |
| Mesna vs. N-acetylcysteine | Electron Spin Resonance (ESR) on aspirated mucus | The rate of decrease of the ESR signal was much higher after Mesna treatment.[1] | [1] |
Experimental Protocols
In Vitro Mucolytic Activity Assay using Rheometry
This protocol outlines a general procedure for evaluating the mucolytic potential of Mesna on mucus samples (either native or artificial) using a rotational rheometer.
Objective: To quantify the change in viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of mucus upon treatment with Mesna.
Materials:
-
Rotational rheometer with cone-plate or parallel-plate geometry
-
Sputum/mucus sample (human or artificial)
-
Mesna solutions at various concentrations
-
Phosphate-buffered saline (PBS) as a control
-
Positive control (e.g., N-acetylcysteine solution)
-
Spatula
-
Pipettes
Procedure:
-
Sample Preparation:
-
If using human sputum, allow the sample to liquefy at room temperature for 30 minutes. Gently mix to ensure homogeneity.
-
If using artificial mucus, prepare it according to established protocols.
-
-
Rheometer Setup:
-
Set the rheometer to the desired temperature (e.g., 37°C).
-
Calibrate the geometry and set the gap (e.g., 1 mm for parallel plates).
-
-
Loading the Sample:
-
Carefully apply the mucus sample to the lower plate of the rheometer, avoiding air bubbles.
-
Lower the upper geometry to the set gap and trim any excess sample.
-
Allow the sample to equilibrate for 5-10 minutes.
-
-
Baseline Measurement:
-
Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain (within the linear viscoelastic region, typically 1%) to determine the initial G' and G'' of the untreated mucus.
-
-
Treatment Application:
-
Carefully add a defined volume of the Mesna solution (or control) to the edge of the sample. The concentration should be chosen based on clinically relevant doses.
-
-
Time-Sweep Measurement:
-
Immediately start a time-sweep measurement at a fixed frequency (e.g., 1 Hz) and strain to monitor the change in G' and G'' over time as the mucolytic agent diffuses into and acts on the mucus.
-
-
Final Frequency Sweep:
-
After a predetermined time (e.g., 30 minutes), perform a final frequency sweep to characterize the viscoelastic properties of the Mesna-treated mucus.
-
-
Data Analysis:
-
Plot G' and G'' as a function of frequency for the untreated and treated samples.
-
Calculate the percentage reduction in G' and G'' at a specific frequency to quantify the mucolytic effect.
-
References
Methodological & Application
Application Notes and Protocols for 2-Mercaptoethanesulfonic Acid Sodium (Mesna) in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mesna in Protein Extraction
2-Mercaptoethanesulfonic acid sodium salt (Mesna) is a sulfhydryl compound commonly known for its clinical use as a uroprotective agent. In the realm of protein biochemistry, Mesna is recognized as an effective reducing agent, capable of cleaving disulfide bonds.[1] While traditionally more prevalent in protein refolding and intein-mediated protein ligation applications, its properties suggest a valuable role in protein extraction protocols to prevent oxidation and maintain protein integrity.[2][3] This document provides detailed application notes and protocols for the use of Mesna in protein extraction from various biological sources.
Mesna offers several advantages over commonly used reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), including being odorless and highly soluble in aqueous solutions.[4] It can be used to maintain a reducing environment, preventing the formation of intermolecular and intramolecular disulfide bonds that can lead to protein aggregation and loss of function during the extraction process.[5]
Chemical Properties and Mechanism of Action
Mesna's primary function as a reducing agent in protein extraction is to protect cysteine residues from oxidation and to reduce any existing disulfide bonds. The sulfhydryl group (-SH) of Mesna readily donates a hydrogen atom to break the disulfide bond (S-S) in proteins, forming two free sulfhydryl groups on the protein and the disulfide form of Mesna, known as dimesna. This action helps to maintain proteins in a denatured or soluble state, which is often crucial for downstream applications like electrophoresis and chromatography.
Table 1: Comparison of Common Reducing Agents
| Property | This compound (Mesna) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Odor | Odorless[4] | Faint, sulfurous | Strong, unpleasant[6] |
| Volatility | Low | Low | High[6] |
| Effective pH Range | Wide | Optimal at pH > 7 | Optimal at pH > 7.5 |
| Stability in Solution | Relatively stable | Prone to oxidation, especially at neutral to alkaline pH[6] | Prone to oxidation[6] |
| Typical Working Conc. | 5-20 mM (for extraction) | 1-10 mM (for extraction) | 0.1-0.5% (v/v) |
| Primary Applications | Protein refolding, intein-mediated ligation, potential for extraction | Protein extraction, electrophoresis, enzyme assays | Protein extraction, electrophoresis |
Experimental Protocols
The following protocols are adapted from standard protein extraction procedures, with Mesna substituted for more traditional reducing agents. Researchers should note that optimization of the Mesna concentration may be necessary for specific cell or tissue types and downstream applications.
Protocol 1: Protein Extraction from Cultured Mammalian Cells
Objective: To extract total protein from cultured mammalian cells using a RIPA-based lysis buffer containing Mesna.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
This compound (Mesna)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation:
-
Prepare the required volume of RIPA Lysis Buffer.
-
Immediately before use, add Mesna to a final concentration of 10-20 mM.
-
Add protease and phosphatase inhibitors to the lysis buffer according to the manufacturer's instructions.
-
-
Cell Lysis:
-
For adherent cells, add the appropriate volume of ice-cold RIPA Lysis Buffer with Mesna to the culture dish (e.g., 1 mL for a 10 cm dish). Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, add the appropriate volume of ice-cold RIPA Lysis Buffer with Mesna to the cell pellet and resuspend by gentle pipetting.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Store the protein lysate in aliquots at -80°C for long-term storage.
-
Protocol 2: Protein Extraction from Animal Tissue
Objective: To extract total protein from animal tissue using a lysis buffer containing Mesna.
Materials:
-
Animal tissue (e.g., liver, muscle, brain)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Tissue Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
1 mM EDTA
-
1 mM EGTA
-
-
This compound (Mesna)
-
Protease inhibitor cocktail
-
Homogenizer (optional)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.
-
-
Lysis Buffer Preparation:
-
Prepare the required volume of Tissue Lysis Buffer.
-
Immediately before use, add Mesna to a final concentration of 10-20 mM.
-
Add protease inhibitors to the lysis buffer.
-
-
Tissue Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube containing an appropriate volume of ice-cold Tissue Lysis Buffer with Mesna (e.g., 1 mL per 100 mg of tissue).
-
Further homogenize the sample using a mechanical homogenizer if necessary.
-
-
Incubation and Lysis:
-
Incubate the homogenate on a rotator or rocker for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, avoiding the lipid layer (if present) and the pellet.
-
-
Quantification and Storage:
-
Determine the protein concentration and store the lysate at -80°C.
-
Visualizations
Caption: General workflow for protein extraction using a Mesna-containing lysis buffer.
Caption: Mechanism of disulfide bond reduction by Mesna.
Concluding Remarks
The use of this compound (Mesna) in protein extraction protocols presents a promising alternative to traditional reducing agents. Its odorless nature and stability offer practical advantages in the laboratory. While its application in initial cell lysis is not as widely documented as its role in protein refolding, the provided protocols, based on established principles, offer a solid foundation for researchers to explore the benefits of Mesna in their specific protein extraction workflows. As with any protocol, empirical optimization is key to achieving the best results in terms of protein yield, purity, and functionality for downstream analyses.
References
- 1. biocompare.com [biocompare.com]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
Application Notes and Protocols: Utilizing Mesna for Enhanced Protein Refolding and Stability
Audience: Researchers, scientists, and drug development professionals engaged in protein purification, refolding, and formulation.
Introduction:
Protein aggregation is a significant challenge in the development and manufacturing of protein-based therapeutics and in vitro protein studies. While various strategies exist to mitigate aggregation, the use of specific chemical agents can be crucial for maintaining protein stability. Mesna (2-sulfanylethanesulfonate), particularly in conjunction with its oxidized form, diMESNA (2,2-dithiobis(ethanesulfonate)), serves a specialized role in this area. It is not a classical chemical chaperone but rather a component of a potent redox buffer system that facilitates the correct folding of proteins containing disulfide bonds, thereby preventing aggregation that arises from incorrect disulfide pairing.
This document provides detailed application notes and protocols for the use of a Mesna/diMESNA redox couple in the refolding of disulfide-containing proteins, a critical step for ensuring their structural integrity and biological activity.
Application Notes
Mesna's primary application in this context is as the reducing agent in a Mesna/diMESNA redox buffer. This system is particularly advantageous for the refolding of recombinant proteins expressed in reducing environments, such as the cytoplasm of E. coli, where disulfide bond formation is not properly facilitated.
Mechanism of Action:
The Mesna/diMESNA redox couple provides a controlled redox environment that promotes the correct formation of intramolecular disulfide bonds. It facilitates the shuffling of incorrect disulfide bonds until the native, most stable conformation is achieved. This process is crucial because misfolded proteins with incorrect disulfide bridges are prone to aggregation. A study has shown that a redox buffer consisting of Mesna and diMESNA has a refolding efficiency comparable to that of the commonly used glutathione (GSH/GGSSG) system.[1][2]
Key Advantages:
-
High Refolding Efficiency: The Mesna/diMESNA redox couple has demonstrated refolding efficiencies for proteins like Ribonuclease A that are comparable to traditional glutathione-based buffers.[1][2]
-
Compatibility with Purification Systems: This redox system is compatible with affinity chromatography systems, such as chitin columns used for intein-mediated protein purification. This allows for simultaneous on-column cleavage, refolding, and generation of a C-terminal thioester, streamlining the protein production process.[1][2]
-
Stability of Thioesters: For applications involving native chemical ligation, the Mesna/diMESNA system effectively prevents the loss of a protein's C-terminal thioester functionality during refolding.[1][2]
Quantitative Data Summary
The following table summarizes the comparative refolding efficiency of the Mesna/diMESNA redox buffer.
| Protein Model | Redox Buffer | Refolding Conditions | Outcome | Reference |
| Ribonuclease A | 3 mM MESNA / 1 mM diMESNA | Dilution of unfolded protein into refolding buffer | Refolding efficiency comparable to the glutathione redox couple. | [1][2] |
| Ribonuclease A | Glutathione Redox Buffer | Standard refolding protocols | Standard for comparison of refolding efficiency. | [1] |
Experimental Protocols
Protocol 1: Preparation of Mesna/diMESNA Refolding Buffer
This protocol describes the preparation of a standard Mesna/diMESNA redox refolding buffer.
Materials:
-
Mesna (Sodium 2-sulfanylethanesulfonate)
-
diMESNA (2,2'-Dithiobis(ethane-1-sulfonate) disodium salt)
-
Buffer components (e.g., Tris-HCl, NaCl)
-
Purified water
-
pH meter
Procedure:
-
Prepare the desired base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl) and adjust the pH to the optimal range for the target protein (typically pH 7.5-8.5).
-
For a 3:1 Mesna:diMESNA ratio, dissolve Mesna to a final concentration of 3 mM.
-
Add diMESNA to a final concentration of 1 mM.
-
Stir the solution until all components are fully dissolved.
-
Verify the final pH and adjust if necessary.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
Store the buffer at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: On-Column Refolding of a Disulfide-Containing Protein
This protocol outlines a general procedure for the simultaneous purification and refolding of a recombinant protein with a C-terminal intein tag on a chitin affinity column.
Materials:
-
Chitin affinity column
-
E. coli lysate containing the intein-fusion protein
-
Column Equilibration Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0)
-
Refolding and Cleavage Buffer (Equilibration buffer containing 3 mM MESNA and 1 mM diMESNA)
-
Elution Buffer (e.g., Equilibration buffer with a specific elution agent if needed, though cleavage elutes the target)
-
SDS-PAGE analysis reagents
Procedure:
-
Column Preparation: Equilibrate the chitin affinity column with 5-10 column volumes of Equilibration Buffer.
-
Protein Loading: Load the clarified E. coli lysate containing the intein-fusion protein onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Equilibration Buffer to remove unbound proteins.
-
On-Column Refolding and Cleavage:
-
Flush the column with 2-3 column volumes of the Refolding and Cleavage Buffer.
-
Stop the flow and incubate the column at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 16-48 hours) to allow for intein-mediated cleavage and protein refolding. The optimal time and temperature should be determined empirically for each protein.
-
-
Elution: Elute the now-refolded target protein (with a C-terminal MESNA-thioester) from the column by collecting the flow-through after the incubation period. Continue to wash the column with 2-3 column volumes of Equilibration Buffer and collect the fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE to confirm the purity and cleavage of the target protein. The biological activity of the refolded protein should be assessed using a relevant functional assay.
Visualizations
Caption: Workflow for on-column protein refolding using a Mesna/diMESNA redox buffer.
Caption: Role of Mesna/diMESNA in preventing aggregation via correct disulfide bond formation.
References
Application Notes and Protocols for Utilizing Mesna to Maintain a Protein's Reduced State
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the reduced state of cysteine residues in proteins is crucial for preserving their structure, function, and stability. Unwanted disulfide bond formation can lead to aggregation, loss of activity, and reduced therapeutic efficacy.[1] While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, 2-mercaptoethane sodium sulfonate (Mesna) presents a viable alternative with distinct properties.[1][2] Mesna is a thiol-containing compound that can effectively maintain proteins in a reduced state through thiol-disulfide exchange reactions.[3] This document provides detailed application notes and protocols for the use of Mesna in maintaining the reduced state of proteins for research and drug development purposes.
Mechanism of Action
Mesna's protective effect on proteins stems from its free sulfhydryl group, which acts as a reducing agent. It participates in thiol-disulfide exchange reactions, reducing disulfide bonds within or between protein molecules and becoming oxidized in the process to its disulfide form, dimesna.[2] This equilibrium can be represented as:
2 R-SH (Mesna) + P-S-S-P (Oxidized Protein) ⇌ R-S-S-R (Dimesna) + 2 P-SH (Reduced Protein)
The continuous presence of an excess of reduced Mesna shifts the equilibrium towards the reduced protein state, thereby preventing re-oxidation.
Data Presentation
Properties of Mesna
| Property | Value | Reference |
| Chemical Name | 2-mercaptoethane sodium sulfonate | [3] |
| Molecular Formula | C₂H₅NaO₃S₂ | |
| Molecular Weight | 164.18 g/mol | |
| Form | White, hygroscopic powder | |
| Solubility | Highly soluble in water |
Recommended Working Concentrations
The optimal concentration of Mesna will be protein-dependent. The following table provides starting concentrations for various applications based on existing literature for related compounds and applications.
| Application | Recommended Starting Concentration | Notes | Reference |
| Short-term storage (4°C) | 1-5 mM | To prevent oxidation during routine handling and storage for up to one week. | |
| Long-term storage (-80°C) | 1-2 mM | To maintain the reduced state during freeze-thaw cycles and long-term storage. | |
| Enzymatic Assays | 0.5-2 mM | Concentration should be optimized to not interfere with the assay. A no-Mesna control is essential. | |
| Protein Purification | 1-5 mM | Can be included in lysis, wash, and elution buffers to prevent oxidation and aggregation.[1] | |
| Protein Refolding (as a redox couple) | 3-30 mM Mesna / 1-10 mM dimesna | The ratio of reduced to oxidized Mesna is critical for proper disulfide bond formation.[4][5] |
Experimental Protocols
Preparation of Mesna Stock Solution
Materials:
-
Mesna powder
-
High-purity, deoxygenated water or buffer (e.g., phosphate, Tris)
-
Sterile, airtight container
Protocol:
-
To minimize oxidation to dimesna, prepare the stock solution using deoxygenated water or buffer. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Weigh out the required amount of Mesna powder in a sterile container.
-
Add the deoxygenated solvent to the desired final concentration (e.g., 1 M).
-
Mix gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C in airtight tubes to minimize exposure to air.[2]
Protocol for Maintaining Protein Reduction During Storage
Materials:
-
Purified protein solution
-
1 M Mesna stock solution
-
Storage buffer
Protocol:
-
Thaw an aliquot of the 1 M Mesna stock solution.
-
Add the Mesna stock solution to your protein solution to the desired final concentration (e.g., 1-5 mM).
-
Mix gently by pipetting or inverting the tube.
-
Aliquot the protein-Mesna solution for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the appropriate temperature (4°C for short-term, -80°C for long-term).
Protocol for Assessing the Reduced State of Proteins using Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups in a protein sample, providing an indication of its reduced state.[6][7]
Materials:
-
Protein sample with and without Mesna
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) stock solution (e.g., 10 mM in 0.1 M phosphate buffer, pH 7.4)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer
Protocol:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
In a microplate or cuvette, add your protein sample (at a known concentration) to the reaction buffer.
-
Add the DTNB stock solution to a final concentration of 0.1 mM.
-
Incubate the reaction at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.[7]
-
The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) or by using the standard curve.[7]
-
Compare the free thiol concentration in your protein sample with and without Mesna to assess its effectiveness in maintaining the reduced state.
Mandatory Visualizations
Caption: Mechanism of Mesna in maintaining a protein's reduced state.
Caption: Experimental workflow for using Mesna to maintain protein reduction.
Stability and Considerations
-
pH: Mesna is more stable in acidic to neutral solutions. At alkaline pH (e.g., pH 8), its decomposition increases over time.[2]
-
Oxygen Sensitivity: Mesna in solution is susceptible to oxidation by atmospheric oxygen, forming dimesna. It is crucial to minimize air exposure during preparation and storage.[2]
-
Assay Interference: As a thiol-containing compound, Mesna can interfere with assays that are sensitive to reducing agents. For example, Mesna can produce a false positive in urinary ketone tests.[8] It is essential to run appropriate controls to account for any potential interference.
-
Compatibility: Mesna is generally compatible with common biological buffers. However, its compatibility with specific proteins and assay components should be empirically determined.
Conclusion
Mesna is a valuable tool for maintaining the reduced state of proteins, thereby preventing aggregation and preserving biological activity. By following the protocols outlined in these application notes, researchers can effectively utilize Mesna in their experimental workflows. The provided starting concentrations and validation methods will aid in optimizing the use of Mesna for specific proteins and applications in research and drug development.
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. publications.ashp.org [publications.ashp.org]
- 3. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellman’s reagent assay [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. False-positive ketone tests: a bedside measure of urinary mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercaptoethanesulfonic Acid Sodium (MESNA) in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of proteins extracted from cells is paramount for reliable downstream applications in research and drug development. A critical step in preserving this integrity is the prevention of oxidation, particularly of cysteine residues, which can lead to protein aggregation and loss of function. While dithiothreitol (DTT) and β-mercaptoethanol (BME) are commonly used reducing agents in cell lysis buffers, 2-mercaptoethanesulfonic acid sodium (MESNA) presents a promising alternative with unique properties. MESNA is a sulfhydryl compound recognized for its antioxidant capabilities and use as a detoxifying agent in clinical settings.[1][2][3] Its potential as a protective agent for proteins during cell lysis is an area of growing interest.
These application notes provide a comprehensive overview of the use of MESNA in cell lysis buffers, including its mechanism of action, recommended concentrations, and detailed protocols for its application.
Mechanism of Action and Advantages of MESNA
MESNA (sodium 2-mercaptoethanesulfonate) is a small, hydrophilic molecule containing a thiol group (-SH) that readily scavenges reactive oxygen species (ROS) and can reduce disulfide bonds, thereby preventing protein oxidation.[2][4] In the context of cell lysis, MESNA offers several potential advantages:
-
Potent Antioxidant: MESNA has been shown to be a potent inhibitor of enzymes like myeloperoxidase (MPO) that produce reactive oxidants, thus protecting proteins from oxidative damage.[1]
-
Stability: MESNA exhibits good stability in solution under various conditions. It is less volatile and has a less pungent odor compared to BME.[5][6][7]
-
Redox Potential: MESNA can be used to create a redox couple (MESNA/diMESNA), similar to the glutathione system, which is effective in protein refolding and can help maintain a stable reducing environment in the cell lysate.[8]
-
High Water Solubility: Its high water solubility ensures its compatibility with aqueous lysis buffers.
Quantitative Data Summary
While specific concentrations of MESNA for routine cell lysis are not as extensively documented as for DTT or BME, data from related applications provide a strong basis for determining an optimal working range. The following table summarizes key quantitative data for MESNA and compares it with commonly used reducing agents.
| Parameter | This compound (MESNA) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Typical Working Concentration | 1 - 10 mM (recommended starting range) | 1 - 5 mM | 5 - 20 mM |
| Molecular Weight | 164.18 g/mol | 154.25 g/mol | 78.13 g/mol |
| Redox Potential | Not widely reported for direct comparison | -0.33 V | -0.26 V |
| Key Characteristics | Potent antioxidant, stable, low odor | Strong reducing agent, less stable in solution than BME at alkaline pH | Volatile with strong odor, more stable over a broader pH range than DTT |
| Primary Applications (in this context) | Protein stabilization, prevention of oxidation | Reduction of disulfide bonds | Reduction of disulfide bonds |
Experimental Protocols
Protocol 1: Preparation of a MESNA-Containing Cell Lysis Buffer (Modified RIPA)
Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer for the extraction of cytoplasmic, membrane, and nuclear proteins.[9][10] This protocol describes the preparation of a modified RIPA buffer incorporating MESNA.
Materials:
-
Tris-HCl
-
NaCl
-
NP-40 (or other suitable detergent)
-
Sodium deoxycholate
-
SDS
-
This compound (MESNA)
-
Protease and phosphatase inhibitor cocktails
-
Distilled water (dH₂O)
Procedure:
-
Prepare 1x Modified RIPA Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Dissolve the components in dH₂O and adjust the final volume. Store at 4°C.
-
-
Prepare MESNA Stock Solution:
-
Prepare a 1 M stock solution of MESNA in dH₂O.
-
Filter-sterilize and store in aliquots at -20°C.
-
-
Prepare Complete Lysis Buffer (prepare fresh before use):
-
To 1 mL of modified RIPA buffer, add:
-
1-10 µL of 1 M MESNA stock solution (for a final concentration of 1-10 mM). It is recommended to start with 5 mM and optimize for your specific application.
-
Protease inhibitor cocktail (at the manufacturer's recommended concentration).
-
Phosphatase inhibitor cocktail (if phosphorylated proteins are of interest).
-
-
Protocol 2: Cell Lysis of Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Complete MESNA-containing lysis buffer (from Protocol 1), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of complete MESNA-containing lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (see Compatibility section below).
-
Store the lysate at -80°C for long-term use.
Protocol 3: Cell Lysis of Suspension Mammalian Cells
Materials:
-
Cultured suspension mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Complete MESNA-containing lysis buffer (from Protocol 1), ice-cold
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of complete MESNA-containing lysis buffer (e.g., 100 µL per 1x10⁶ cells).
-
Incubate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Proceed with steps 7-10 from Protocol 2.
Downstream Application Compatibility
Cell lysates prepared with MESNA-containing buffers are expected to be compatible with a variety of downstream applications, including:
-
Western Blotting: MESNA should not interfere with SDS-PAGE or immunoblotting procedures.
-
Immunoprecipitation (IP): The mild reducing properties of MESNA are anticipated to be compatible with antibody-antigen interactions.
-
Enzyme Assays: The antioxidant properties of MESNA may help preserve the activity of sensitive enzymes.
-
Mass Spectrometry: MESNA is a small, charged molecule that should be readily removed during sample preparation for mass spectrometry.
Protein Assay Compatibility:
-
BCA Assay: Thiol-containing compounds like MESNA can interfere with the BCA assay. It is advisable to either use a compatible protein assay or remove the MESNA from the sample prior to quantification.
-
Bradford Assay: The Bradford assay is generally more compatible with reducing agents. However, it is always recommended to perform a small-scale test to ensure compatibility with your specific lysis buffer formulation.
Visualizations
References
- 1. Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase✩ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mesna? [synapse.patsnap.com]
- 5. medmedchem.com [medmedchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 8. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Preparation of Mesna Solution for Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesna (2-mercaptoethanesulfonic acid sodium salt) is a synthetic thiol compound recognized for its potent antioxidant and cytoprotective properties.[1] Its primary clinical application is as a uroprotective agent to mitigate the urotoxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide.[1][2] The protective mechanism of Mesna is attributed to its sulfhydryl (-SH) group, which detoxifies reactive metabolites and scavenges free radicals.[1][3] These properties also make Mesna a valuable tool in various in vitro biochemical assays, where it can be used as a reducing agent, an antioxidant standard, or a cytoprotective agent against oxidative stress.
This document provides detailed application notes and protocols for the preparation and use of Mesna solutions in biochemical research, including its application in antioxidant capacity assays, as a reducing agent for proteins, and in cell-based cytoprotection studies.
Physicochemical Properties and Stability
Mesna is a water-soluble compound that is relatively stable in its solid form when stored in a cool, dry, and dark place.[3] However, in aqueous solutions, Mesna is susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen and trace metals.[3][4] The primary oxidation product is its disulfide dimer, Dimesna (2,2'-dithiobis(ethanesulfonate)), which is inactive as a detoxifying agent.[4]
Key Physicochemical Data:
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅NaO₃S₂ | [5] |
| Molecular Weight | 164.18 g/mol | [6] |
| Solubility | Soluble in water (50 mg/mL), DMSO (33 mg/mL) | [6] |
| Thiol Group pKa | ~9.5 - 10.5 | [3] |
| Appearance | White to light yellow crystalline powder | [7] |
Stability Considerations:
-
pH: Mesna solutions are more stable at an acidic pH (2-6).[3] At pH 8, a 13% loss can be observed in 24 hours.[8]
-
Oxygen: Exposure to oxygen accelerates the oxidation to Dimesna. It is recommended to prepare solutions fresh and, for longer-term storage, to use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Temperature: Diluted solutions are stable for 24 hours at 25°C.[5] For longer-term stability of stock solutions, refrigeration (2-8°C) is recommended.[9]
-
Incompatibility: Mesna is incompatible with cisplatin and carboplatin.[5]
Protocols for Preparing Mesna Solutions
Protocol 1: General Stock Solution (100 mM)
This protocol describes the preparation of a general-purpose Mesna stock solution that can be used for various biochemical assays.
Materials:
-
Mesna (sodium 2-mercaptoethanesulfonate), analytical standard (e.g., Thermo Scientific Chemicals, Cat. No. AAJ6378909)[7]
-
Nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh 164.18 mg of Mesna powder and transfer it to a 15 mL conical tube.
-
Dissolving: Add 8 mL of nuclease-free water or buffer to the tube. Vortex thoroughly until the Mesna is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with the same solvent to achieve a final concentration of 100 mM.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage. For critical applications requiring minimal oxidation, it is advisable to prepare the solution fresh.
Protocol 2: Preparation for Antioxidant Assays (e.g., DPPH)
This protocol details the preparation of Mesna solutions for use as a positive control or test compound in antioxidant capacity assays.
Materials:
-
100 mM Mesna stock solution (from Protocol 1)
-
Methanol or ethanol (spectrophotometric grade)
-
Microcentrifuge tubes
Procedure:
-
Serial Dilutions: Prepare a series of working solutions by diluting the 100 mM Mesna stock solution in the same solvent used for the assay (typically methanol or ethanol for a DPPH assay).
-
Concentration Range: A typical concentration range to test for antioxidant activity in a DPPH assay could be from 1 µM to 1 mM. Prepare dilutions accordingly. For example, to prepare a 1 mM solution, add 10 µL of the 100 mM stock to 990 µL of solvent.
-
Fresh Preparation: Prepare these working solutions fresh on the day of the experiment to ensure the thiol group is in its reduced, active state.
Application in Biochemical Assays
Antioxidant Capacity Assays
Mesna's free thiol group makes it an effective scavenger of free radicals.[3] It can be used as a reference standard or a test compound in various antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[10]
Materials:
-
Mesna working solutions (prepared as in Protocol 2)
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of different concentrations of Mesna working solutions to the sample wells. Add 100 µL of the positive control to its respective wells and 100 µL of the solvent (methanol/ethanol) to the blank wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the Mesna or positive control.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of Mesna to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Expected Outcome: Mesna is expected to show a dose-dependent increase in DPPH scavenging activity, demonstrating its antioxidant potential.
Experimental Workflow for DPPH Radical Scavenging Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy 2-Mercaptoethanesulfonic acid (EVT-298592) | 3375-50-6 [evitachem.com]
- 4. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. 2-Mercaptoethanesulfonate Sodium - LKT Labs [lktlabs.com]
- 7. 443150050 [thermofisher.cn]
- 8. publications.ashp.org [publications.ashp.org]
- 9. mesna [glowm.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols: Mesna as a DTT Substitute in SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight.[1][2][3] A critical step in preparing protein samples for SDS-PAGE is the reduction of disulfide bonds, which ensures the complete denaturation and linearization of proteins.[1][4] Dithiothreitol (DTT) is a widely used reducing agent for this purpose.[1][4][5] This document explores the potential of 2-mercaptoethanesulfonic acid sodium salt (Mesna) as a substitute for DTT in SDS-PAGE sample preparation. While Mesna is a known reducing agent, its use in this specific application is not widely documented. These notes provide a proposed protocol for its use and a framework for its validation.
Comparative Analysis of DTT and Mesna
| Feature | Dithiothreitol (DTT) | Mesna (this compound salt) |
| Chemical Structure | C4H10O2S2 | C2H5NaO3S2 |
| Reducing Agent Type | Thiol-based reducing agent | Thiol-based reducing agent |
| Mechanism of Action | Reduces disulfide bonds by forming a stable six-membered ring with an internal disulfide bond. | Reduces disulfide bonds through a thiol-disulfide exchange reaction. |
| Odor | Strong, unpleasant "rotten egg" smell. | Generally considered to be odorless. |
| Toxicity | Less toxic than β-mercaptoethanol, but still a hazardous compound. | Used as a therapeutic agent to reduce bladder toxicity of some chemotherapy drugs.[6] |
| Stability in Solution | Prone to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. Stock solutions should be stored frozen and used fresh. | Also susceptible to oxidation, forming the dimer Dimesna. Freshly prepared solutions are recommended for optimal performance. |
| Established Use in SDS-PAGE | A standard and widely validated component of Laemmli and other SDS-PAGE sample buffers.[1][4][5] | Not a standard component of SDS-PAGE sample buffers; its use is primarily documented in other applications like protein refolding and intein-mediated protein ligation.[7][8] |
| Typical Concentration | 50-100 mM in the final sample buffer.[5] | A concentration range of 20-100 mM is proposed for initial testing based on its use in other applications. |
Experimental Protocols
Protocol 1: Preparation of a Mesna-Based 2X SDS-PAGE Sample Buffer
This protocol provides a starting point for preparing and using a Mesna-based loading buffer. Researchers should validate this protocol for their specific proteins of interest.
Materials:
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Glycerol
-
Bromophenol Blue
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
Deionized water
-
pH meter
Procedure:
-
Prepare the 2X Base Buffer (without reducing agent):
-
To prepare 10 mL of 2X Laemmli-style sample buffer, combine the following:
-
2.5 mL of 1M Tris-HCl, pH 6.8
-
2.0 mL of 10% (w/v) SDS
-
2.0 mL of Glycerol
-
0.5 mL of 0.1% (w/v) Bromophenol Blue
-
3.0 mL of deionized water
-
-
Mix thoroughly. This base buffer can be stored at room temperature.
-
-
Add Mesna to the Base Buffer:
-
Immediately before use, add solid Mesna to an aliquot of the 2X base buffer to achieve the desired final concentration (e.g., for a 100 mM final concentration in the 1X sample, add Mesna to a final concentration of 200 mM in the 2X buffer).
-
Alternatively, prepare a fresh, concentrated stock solution of Mesna (e.g., 1 M in deionized water) and add the appropriate volume to the base buffer.
-
Note: Due to the susceptibility of Mesna to oxidation, it is crucial to add it to the buffer fresh for each experiment.
-
-
Sample Preparation:
-
Mix your protein sample with an equal volume of the freshly prepared 2X Mesna-containing sample buffer (1:1 ratio).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
-
The samples are now ready to be loaded onto an SDS-PAGE gel.
-
Protocol 2: Comparative Analysis of DTT and Mesna for Protein Reduction in SDS-PAGE
This protocol outlines an experiment to directly compare the effectiveness of DTT and Mesna.
Materials:
-
Protein sample containing proteins with known disulfide bonds (e.g., Bovine Serum Albumin, Immunoglobulins).
-
2X SDS-PAGE Sample Buffer (without reducing agent).
-
DTT (1 M stock solution).
-
Mesna (1 M stock solution, freshly prepared).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Protein staining solution (e.g., Coomassie Brilliant Blue).
Procedure:
-
Prepare Sample Aliquots:
-
Divide your protein sample into three aliquots.
-
-
Prepare Different Reducing Conditions:
-
Aliquot 1 (No Reducing Agent): Add an equal volume of 2X sample buffer without any reducing agent.
-
Aliquot 2 (DTT): Add DTT to a final concentration of 100 mM to the 2X sample buffer, then mix with the protein sample.
-
Aliquot 3 (Mesna): Add Mesna to a final concentration of 100 mM to the 2X sample buffer, then mix with the protein sample.
-
-
Denaturation:
-
Heat all three aliquots at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein from each aliquot into separate lanes of an SDS-PAGE gel.
-
Include a molecular weight marker.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Stain the gel to visualize the protein bands.
-
Compare the migration patterns of the proteins in the three lanes. Effective reduction of disulfide bonds should result in the disappearance of higher molecular weight species (dimers, multimers) and the appearance of monomeric bands at the expected molecular weight. The performance of Mesna can be directly compared to the standard DTT condition and the non-reduced control.
-
Visualizations
Caption: Workflow for comparing DTT and Mesna in SDS-PAGE.
Caption: Mechanism of disulfide bond reduction by a thiol agent.
Conclusion and Recommendations
The substitution of DTT with Mesna in SDS-PAGE sample preparation is a viable consideration, primarily driven by the desire for a less odorous and potentially less toxic reducing agent. However, due to the lack of extensive validation in the scientific literature for this specific application, it is imperative that researchers conduct their own validation experiments. The provided protocols offer a starting point for this evaluation. Key considerations for successful implementation include the use of freshly prepared Mesna solutions and a direct comparison with DTT to ensure equivalent reduction efficiency for the proteins of interest. For critical applications, DTT remains the gold standard until Mesna's performance is thoroughly documented.
References
- 1. Khan Academy [khanacademy.org]
- 2. SDS-PAGE Protocol | Rockland [rockland.com]
- 3. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 4. Preparing protein samples for sds-page [ruf.rice.edu]
- 5. lab techniques - How to prepare sample for SDS PAGE? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mesna in the Refolding of Disulfide-Containing Proteins: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The correct formation of disulfide bonds is a critical step in the folding of many proteins, ensuring their structural integrity and biological activity. The in vitro refolding of proteins from inclusion bodies or denatured states often requires the use of a redox buffer system to facilitate the correct pairing of cysteine residues. While the glutathione redox couple (GSH/GSSG) is widely used, it can have limitations, particularly in applications involving proteins with reactive C-terminal thioesters intended for native chemical ligation. Mesna (2-mercaptoethanesulfonate) and its oxidized disulfide form, diMESNA (2,2'-dithiobis(ethanesulfonate)), have emerged as a valuable alternative redox system for protein refolding. This application note provides detailed protocols and data on the use of the Mesna/diMESNA redox couple for the efficient refolding of disulfide-containing proteins.
A significant advantage of the Mesna/diMESNA system is its ability to preserve C-terminal thioester functionalities, which are susceptible to transthioesterification when using glutathione-based redox buffers.[1] This makes Mesna an ideal choice for methodologies that couple protein refolding with subsequent bioconjugation strategies.
Data Presentation
The following tables summarize quantitative data on the application of Mesna in protein refolding, primarily using Ribonuclease A (RNase A) as a model protein.
| Parameter | Condition | Outcome | Reference |
| Protein | Ribonuclease A (RNase A) | - | [1] |
| Refolding Method | Refolding by Dilution | - | [1] |
| Redox Buffer | 3 mM Mesna / 1 mM diMESNA | Refolding efficiency comparable to 3 mM GSH / 1 mM GSSG | [1] |
| Refolding Buffer | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | - | [1] |
| Temperature | 20°C | - | [1] |
| Incubation Time | Overnight | - | [1] |
| Parameter | Condition | Outcome | Reference |
| Protein | Ribonuclease A (RNase A) | - | [1] |
| Refolding Method | On-Column Refolding and Thioester Generation | - | [1] |
| Mesna/diMESNA Ratio | 3:1 | Maintained to mimic the cell's periplasmic environment. | [1] |
| Mesna/diMESNA Concentration | 3 mM / 1 mM | Lower RNase A activity | [1] |
| Mesna/diMESNA Concentration | 30 mM / 10 mM | Highest RNase A activity | [1] |
| Mesna/diMESNA Concentration | 75 mM / 25 mM | Lower RNase A activity | [1] |
| Cleavage & Refolding Buffer | 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0 | - | [1] |
| Temperature | 20°C | - | [1] |
| Incubation Time | 3 days | - | [1] |
Experimental Protocols
Protocol 1: Refolding of Ribonuclease A by Dilution Using a Mesna/diMESNA Redox Buffer
This protocol is adapted from the refolding of bovine pancreatic Ribonuclease A (RNase A).[1]
1. Materials:
-
Ribonuclease A (RNase A)
-
Guanidinium hydrochloride (Gu-HCl)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
diMESNA (2,2'-dithiobis(ethanesulfonate))
-
Tris base
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrapure water
2. Equipment:
-
Stir plate
-
Stir bars
-
pH meter
-
Standard laboratory glassware
3. Procedure:
a. Unfolding of RNase A:
-
Prepare a denaturing buffer of 6 M Gu-HCl containing 100 mM TCEP.
-
Dissolve RNase A in the denaturing buffer to a final concentration of approximately 0.465 mg/mL.
-
Incubate the mixture overnight at 20°C to ensure complete reduction of disulfide bonds.
b. Preparation of Mesna Refolding Buffer:
-
Prepare a buffer solution containing 100 mM Tris-HCl and 100 mM NaCl.
-
Adjust the pH of the buffer to 8.0 using HCl.
-
Just before use, add Mesna to a final concentration of 3 mM and diMESNA to a final concentration of 1 mM.
c. Refolding by Dilution:
-
Place 40 mL of the Mesna refolding buffer in a beaker with a stir bar and stir gently at room temperature (20°C).
-
Slowly add the unfolded RNase A solution (500 µL) to the refolding buffer in 20 µL aliquots.
-
Continue stirring the solution overnight at room temperature.
d. Analysis of Refolding Efficiency:
-
Determine the concentration of refolded, active RNase A using an appropriate enzymatic activity assay.
Protocol 2: Simultaneous On-Column Refolding and Thioester Generation of a Fusion Protein
This protocol describes the simultaneous refolding and intein-mediated cleavage of a chitin-binding domain (CBD)-intein-RNase A fusion protein to generate RNase A with a C-terminal Mesna-thioester.[1]
1. Materials:
-
E. coli cell paste expressing the target fusion protein
-
Chitin resin
-
Lysis buffer (e.g., 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0)
-
Cleavage and Refolding Buffer (Lysis buffer containing Mesna and diMESNA)
-
Mesna
-
diMESNA
2. Equipment:
-
Chromatography column
-
Peristaltic pump or gravity flow setup
-
Sonciator or other cell lysis equipment
-
Centrifuge
3. Procedure:
a. Protein Expression and Cell Lysis:
-
Express the RNase A-intein-CBD fusion protein in E. coli.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
b. Column Packing and Equilibration:
-
Pack a chromatography column with chitin resin.
-
Equilibrate the column with several column volumes of lysis buffer.
c. Protein Loading and Washing:
-
Load the clarified cell lysate onto the equilibrated chitin column.
-
Wash the column extensively with lysis buffer to remove unbound proteins.
d. On-Column Cleavage and Refolding:
-
Prepare the Cleavage and Refolding Buffer by adding Mesna and diMESNA to the lysis buffer at final concentrations of 30 mM and 10 mM, respectively.
-
Flush the column with the Cleavage and Refolding Buffer.
-
Stop the flow and incubate the column at 20°C for 3 days to allow for simultaneous intein-mediated cleavage and protein refolding.
e. Elution and Analysis:
-
Elute the refolded RNase A-Mesna thioester from the column with lysis buffer.
-
Analyze the eluted fractions for protein concentration and enzymatic activity.
Visualizations
Caption: Workflow for Protein Refolding by Dilution using Mesna.
Caption: On-Column Protein Refolding and Thioester Generation.
Caption: Mechanism of Mesna-mediated Disulfide Exchange.
References
Application Notes and Protocols: 2-Mercaptoethanesulfonic Acid Sodium (Mesna) in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In mass spectrometry-based proteomics, the complete denaturation, reduction of disulfide bonds, and alkylation of free thiols are critical steps for achieving optimal protein digestion and maximizing sequence coverage. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most commonly used reducing agents, 2-mercaptoethanesulfonic acid sodium (Mesna) presents an alternative with unique properties. Mesna is a highly water-soluble, low-molecular-weight thiol compound. Its primary application in protein chemistry has been in facilitating protein refolding and in intein-mediated protein ligation. This document provides an overview of the potential application of Mesna in mass spectrometry sample preparation, including protocols adapted from related methodologies, and discusses its established roles.
Principle of Disulfide Bond Reduction
Disulfide bonds in proteins, formed between cysteine residues, create a stable tertiary structure. For effective enzymatic digestion, particularly with trypsin, these bonds must be cleaved to linearize the protein. This process, known as reduction, is typically followed by alkylation to prevent the reformation of these bonds.
Mesna as a Reducing Agent: A Theoretical Application in Bottom-Up Proteomics
While detailed protocols for the use of Mesna as a primary reducing agent in routine bottom-up proteomics are not widely documented, its chemical properties as a thiol-containing compound suggest its potential for this application. The following protocol is a generalized procedure and should be optimized for specific protein samples.
Experimental Protocol: In-Solution Protein Reduction and Alkylation (Theoretical Application of Mesna)
This protocol describes the steps for reducing and alkylating a complex protein mixture prior to enzymatic digestion.
Materials:
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
This compound (Mesna)
-
Iodoacetamide (IAA)
-
Dithiothreitol (DTT) for quenching
-
Sequencing-grade trypsin
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a lysis buffer containing 8 M urea and 50 mM ammonium bicarbonate, pH 8.0.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add Mesna to a final concentration of 10-20 mM. Note: This is an estimated concentration and should be optimized.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 40-50 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 1.5 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Logical Workflow for In-Solution Protein Digestion
Caption: A generalized workflow for in-solution protein digestion.
Established Application of Mesna in Protein Chemistry
While its role as a primary reducing agent for routine proteomics is not well-established, Mesna has been effectively utilized in other areas of protein chemistry that are relevant to mass spectrometry sample preparation.
The MESNA/diMESNA Redox Couple in Protein Refolding
For proteins that are expressed in inclusion bodies, refolding is a necessary step to obtain the native, active conformation. A study by Bastings et al. (2008) introduced a novel redox buffer system consisting of Mesna and its oxidized disulfide form, diMESNA.[1] This system was shown to be as efficient as the commonly used glutathione (GSH)/oxidized glutathione (GSSG) redox couple for refolding Ribonuclease A.[1]
A key advantage of the MESNA/diMESNA system is its stability when used with proteins containing a C-terminal thioester, which is important for native chemical ligation techniques.[1] In contrast, glutathione can react with the thioester, leading to undesired side products.[1]
Table 1: Comparison of Redox Buffers for Protein Thioester Stability [1]
| Redox Buffer | Protein Form after 10h Incubation |
| 3 mM GSH / 1 mM GSSG | Glutathione-thioester and hydrolyzed protein |
| 3 mM Mesna / 1 mM diMESNA | Stable Mesna-thioester with minimal hydrolysis |
Protocol: On-Column Refolding and Cleavage with Mesna
This protocol is adapted from the work of Bastings et al. (2008) for the simultaneous on-column refolding and intein-mediated cleavage of a target protein to generate a C-terminal Mesna-thioester.[1]
Materials:
-
Intein-fusion protein bound to a chitin affinity column
-
Cleavage Buffer: 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0
-
Mesna
-
diMESNA
Procedure:
-
Column Preparation:
-
Wash the chitin column with 10 volumes of column buffer to remove unbound proteins.
-
-
On-Column Refolding and Cleavage:
-
Prepare a cleavage buffer containing the desired concentration of the MESNA/diMESNA redox couple (e.g., 30 mM Mesna and 10 mM diMESNA for optimal RNase A activity).[1]
-
Quickly flush the column with 3 volumes of the Mesna/diMESNA-containing cleavage buffer.
-
Incubate the column overnight at 20°C.
-
-
Elution:
-
Elute the refolded protein with its C-terminal Mesna-thioester from the column using 1 volume of the cleavage buffer.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE and mass spectrometry to confirm its purity and the presence of the C-terminal thioester.
-
Signaling Pathway of Intein-Mediated Cleavage with Mesna
Caption: Intein-mediated cleavage and protein release using Mesna.
Considerations and Potential Side Reactions
When considering the use of any reducing agent in proteomics, it is important to be aware of potential side reactions that could interfere with mass spectrometry analysis. While specific side reactions for Mesna in a typical proteomics workflow have not been extensively studied, general considerations for thiol-based reducing agents apply:
-
Over-alkylation: The subsequent alkylation step with reagents like iodoacetamide can lead to the modification of other amino acid residues besides cysteine, such as lysine, histidine, and the N-terminus, especially at higher pH and concentrations.
-
Incomplete Reduction: Inefficient reduction of disulfide bonds will result in missed cleavages by trypsin and lower protein sequence coverage.
-
Reagent Stability: Mesna can oxidize to form its dimer, diMESNA. The stability of Mesna solutions should be considered, especially during prolonged incubation steps.
Conclusion
This compound (Mesna) is a versatile thiol compound with established applications in protein refolding and intein-mediated cleavage. Its high solubility and stability in specific contexts make it a valuable tool in protein chemistry. While its use as a direct substitute for DTT or TCEP in standard bottom-up proteomics workflows is not well-documented, its chemical nature suggests it may be a viable, albeit unoptimized, reducing agent. Further research is required to establish detailed protocols and to quantitatively compare its performance against standard reagents for routine mass spectrometry sample preparation. For applications involving protein thioesters, the MESNA/diMESNA redox couple offers a clear advantage over traditional glutathione-based systems. Researchers are encouraged to perform optimization experiments to validate the use of Mesna for their specific applications.
References
Application Notes and Protocols for Studying Myeloperoxidase Activity Using Mesna
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for microbial killing. However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a significant therapeutic target.
Mesna (2-mercaptoethane sodium sulfonate) is a clinically used mucolytic and uroprotective agent. Recent studies have revealed its function as a regulator of MPO activity.[1] Understanding the interaction between Mesna and MPO is crucial for elucidating its mechanism of action and exploring its potential as an anti-inflammatory therapeutic. These application notes provide detailed protocols for studying the effect of Mesna on MPO activity.
Mechanism of Action: Mesna as a Regulator of Myeloperoxidase
Mesna modulates MPO activity through a dual regulatory mechanism. It acts as a competitive inhibitor of the MPO chlorinating activity by competing with chloride ions (Cl⁻).[1] This inhibition shifts the enzymatic reaction from a two-electron (2e⁻) oxidation pathway, which produces highly reactive HOCl, to a one-electron (1e⁻) oxidation pathway. In this alternative pathway, MPO functions with a catalase-like activity, which is generally considered less damaging to host tissues.[1] This shift in enzymatic function underscores the potential of Mesna to mitigate MPO-mediated inflammatory damage.
Signaling Pathway Diagram
Caption: Interaction of Mesna with the MPO catalytic cycle.
Quantitative Data Summary
The inhibitory effect of Mesna on MPO's chlorinating activity has been quantified, demonstrating its potency as an MPO inhibitor.
| Parameter | Value | Experimental Conditions | Reference |
| IC₅₀ | 5 µM | Inhibition of MPO chlorinating activity | [1] |
Experimental Protocols
In Vitro MPO Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of Mesna on MPO activity using 3,3’,5,5’-tetramethylbenzidine (TMB) as the substrate.
Materials:
-
Human MPO (purified)
-
Mesna (2-mercaptoethane sodium sulfonate)
-
3,3’,5,5’-tetramethylbenzidine (TMB)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (100 mM, pH 7.4)
-
Sulfuric acid (2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human MPO in phosphate buffer.
-
Prepare a stock solution of Mesna in phosphate buffer. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Prepare a TMB substrate solution according to the manufacturer's instructions.
-
Prepare a fresh solution of H₂O₂ in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the Mesna dilutions or vehicle control (phosphate buffer) to the appropriate wells.
-
Add 25 µL of the MPO solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for the interaction between MPO and Mesna.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the TMB substrate solution to each well.
-
Immediately follow by adding 50 µL of the H₂O₂ solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well. This will change the color from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no MPO) from all readings.
-
Calculate the percentage of MPO inhibition for each Mesna concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Mesna concentration and determine the IC₅₀ value.
-
Stopped-Flow Kinetic Analysis of MPO Intermediates
This advanced protocol is for studying the rapid kinetics of MPO's interaction with Mesna and H₂O₂, as described in the literature.[1]
Materials:
-
Stopped-flow spectrophotometer
-
Human MPO (purified)
-
Mesna
-
Hydrogen peroxide (H₂O₂)
-
Sodium phosphate buffer (200 mM, pH 7.4)
Procedure:
-
Solution Preparation:
-
Prepare a solution of MPO-Fe(III) at a final concentration of ~1.0 µM in 200 mM sodium phosphate buffer (pH 7.4).
-
Prepare solutions of Mesna in the same buffer to achieve final concentrations of 0, 10, 50, and 500 µM.
-
Prepare a solution of H₂O₂ in the same buffer to achieve a final concentration of 20 µM.
-
-
Stopped-Flow Experiment:
-
Set the temperature of the stopped-flow instrument to 10°C.
-
Rapidly mix the MPO solution (with or without Mesna) with an equal volume of the H₂O₂ solution.
-
Monitor the spectral changes over time, particularly the Soret absorbance peak of MPO at 430 nm, to observe the formation and decay of MPO intermediates (Compound I and Compound II).
-
-
Data Analysis:
-
Analyze the kinetic traces to determine the rate constants for the formation and decay of Compound I and Compound II in the absence and presence of different concentrations of Mesna.
-
This will provide insights into how Mesna affects the stability and turnover of the MPO catalytic intermediates.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro MPO inhibition assay.
Conclusion
The provided protocols offer a framework for investigating the regulatory effects of Mesna on myeloperoxidase activity. The colorimetric assay is suitable for screening and determining the inhibitory potency (IC₅₀) of Mesna, while the stopped-flow kinetic analysis provides a more detailed understanding of the mechanism of interaction. These studies are essential for the further development of Mesna as a potential therapeutic agent in MPO-driven inflammatory diseases.
References
Application Notes and Protocols: Mesna for Heavy Metal Removal in Wastewater Treatment
Introduction
Heavy metal contamination of industrial wastewater is a significant environmental concern, necessitating effective and efficient remediation technologies. Mesna (sodium 2-sulfanylethanesulfonate) is a thiol compound primarily used in medicine as a detoxifying agent.[1] Its molecular structure, featuring a terminal thiol (-SH) group, suggests a strong potential for chelation of heavy metal ions. Thiol-containing compounds are known to be effective chelating agents, forming stable complexes with various heavy metals, thereby facilitating their removal from aqueous solutions.[2][3][4][5] This document outlines the proposed application of Mesna for the removal of heavy metals from wastewater, providing hypothetical data and detailed experimental protocols to guide researchers in this novel area of investigation.
Disclaimer: The application of Mesna for wastewater treatment is a novel concept. The data and protocols presented herein are hypothetical and based on the known chemical properties of Mesna and the established use of similar thiol-containing chelating agents. Experimental validation is required.
Principle of Heavy Metal Chelation by Mesna
The efficacy of Mesna as a heavy metal removal agent is predicated on the strong affinity of its thiol group for heavy metal ions. The sulfur atom in the thiol group acts as a soft Lewis base, readily donating its lone pair of electrons to form a coordinate bond with soft Lewis acid heavy metal cations such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and arsenic (As³⁺). This interaction results in the formation of a stable, water-soluble metal-Mesna complex, which can then be removed from the wastewater through subsequent treatment processes like membrane filtration or ion exchange.
Hypothetical Performance Data
The following table summarizes the potential removal efficiency of Mesna for various heavy metals from a synthetic wastewater sample. This data is illustrative and should be experimentally verified.
| Heavy Metal | Initial Concentration (mg/L) | Mesna Dosage (mg/L) | pH | Contact Time (min) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Mercury (Hg²⁺) | 10.0 | 100 | 6.5 | 60 | 0.1 | 99.0 |
| Lead (Pb²⁺) | 25.0 | 250 | 7.0 | 90 | 1.5 | 94.0 |
| Cadmium (Cd²⁺) | 15.0 | 150 | 6.0 | 120 | 0.8 | 94.7 |
| Arsenic (As³⁺) | 5.0 | 75 | 7.5 | 60 | 0.2 | 96.0 |
| Copper (Cu²⁺) | 30.0 | 300 | 5.5 | 120 | 3.5 | 88.3 |
Experimental Protocols
The following protocols are provided as a starting point for researchers investigating the use of Mesna for heavy metal removal from wastewater.
Preparation of Reagents
-
Mesna Stock Solution (10 g/L): Dissolve 10.0 g of Mesna (sodium 2-sulfanylethanesulfonate) powder in deionized water and make up to a final volume of 1 L in a volumetric flask. Store the solution at 4°C and prepare fresh weekly, as Mesna can oxidize to its disulfide, dimesna, over time.[6]
-
Synthetic Heavy Metal Wastewater: Prepare a stock solution containing the desired heavy metal ions by dissolving their corresponding nitrate or chloride salts in deionized water. For the multi-element data presented above, a representative synthetic wastewater can be prepared by dissolving appropriate amounts of Hg(NO₃)₂, Pb(NO₃)₂, CdCl₂, NaAsO₂, and Cu(NO₃)₂ in deionized water. The final concentrations should be adjusted to the values listed in the "Initial Concentration" column of the performance table.
-
pH Adjustment Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment of the wastewater samples.
Batch Adsorption Experiment
-
Sample Preparation: Dispense 100 mL aliquots of the synthetic heavy metal wastewater into a series of 250 mL Erlenmeyer flasks.
-
pH Adjustment: Adjust the pH of the solution in each flask to the desired value (e.g., 6.5 for mercury removal) using the 0.1 M HCl or 0.1 M NaOH solutions while stirring.
-
Mesna Addition: Add the required volume of the Mesna stock solution to each flask to achieve the desired final concentration (e.g., 100 mg/L for mercury removal).
-
Incubation: Place the flasks on an orbital shaker and agitate at 150 rpm at a constant temperature (e.g., 25°C) for the specified contact time (e.g., 60 minutes for mercury).
-
Sample Collection and Filtration: After the incubation period, withdraw a sample from each flask and immediately filter it through a 0.45 µm syringe filter to remove any potential precipitates.
-
Analysis: Analyze the filtrate for the final concentration of the target heavy metal using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Control: Run a control experiment under the same conditions but without the addition of Mesna to account for any metal removal due to precipitation or adsorption to the flask walls.
Data Analysis
Calculate the removal efficiency (%) for each heavy metal using the following equation:
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
Where:
-
C₀ is the initial concentration of the heavy metal (mg/L).
-
Cₑ is the final (equilibrium) concentration of the heavy metal (mg/L).
Visualizations
Proposed Mechanism of Heavy Metal Chelation by Mesna```dot
Caption: Experimental workflow for batch treatment of heavy metal-contaminated water.
Future Perspectives
Further research is warranted to fully elucidate the potential of Mesna in wastewater treatment. Key areas for future investigation include:
-
Optimization of process parameters: A systematic study of the effects of pH, Mesna dosage, contact time, and temperature on the removal efficiency for a wider range of heavy metals.
-
Interference studies: Evaluation of the impact of co-existing ions and organic matter present in real industrial wastewater on the chelation process.
-
Regeneration and reuse: Development of methods to regenerate Mesna from the metal-Mesna complex to enhance the cost-effectiveness of the process.
-
Column studies: Investigation of the performance of Mesna in continuous flow systems using packed-bed columns.
-
Toxicity assessment: Evaluation of the ecotoxicity of the treated effluent to ensure no adverse environmental impact.
The exploration of Mesna's application in environmental remediation represents a promising avenue for developing novel and effective water treatment technologies.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chelation therapy - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. nbscience.com [nbscience.com]
- 6. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Mesna in Analytical Chemistry for Improved Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Mesna (sodium 2-mercaptoethanesulfonate) as a versatile agent to enhance separation in analytical chemistry. The unique properties of Mesna, particularly its thiol group, can be leveraged to improve the resolution and selectivity of challenging separations in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Application Note 1: Enhanced Separation of Heavy Metal Ions by Reversed-Phase HPLC Using Mesna as a Mobile Phase Additive
Introduction
The separation and quantification of heavy metal ions, such as mercury (Hg²⁺) and methylmercury (CH₃Hg⁺), in environmental and biological samples can be challenging due to their poor retention on conventional reversed-phase columns. The addition of a complexing agent to the mobile phase can significantly improve their retention and separation. Mesna, with its accessible thiol group, can form stable complexes with heavy metal ions, thereby increasing their hydrophobicity and retention on a C18 column. This application note details a method for the improved separation of Hg²⁺ and CH₃Hg⁺ using Mesna as a mobile phase additive in RP-HPLC. The principle is based on the in-situ complexation of the metal ions with Mesna, leading to enhanced retention and resolution.[1]
Experimental Protocol
1. Reagents and Materials
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
Mercury(II) chloride (HgCl₂)
-
Methylmercury(II) chloride (CH₃HgCl)
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
HPLC-grade methanol and water
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for detection
2. Preparation of Mobile Phase
-
Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
Dissolve Mesna in the phosphate buffer to a final concentration of 10 mM.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation
-
Prepare stock solutions of HgCl₂ and CH₃HgCl in water at a concentration of 1000 mg/L.
-
Prepare working standards by diluting the stock solutions in water to the desired concentrations (e.g., 1, 5, 10, 20 µg/L).
4. HPLC Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Mesna in 50 mM sodium phosphate buffer (pH 7.4)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or ICP-MS for element-specific detection.
5. Sample Preparation
-
For water samples, filter through a 0.45 µm syringe filter before injection.
-
For biological samples, an appropriate extraction and digestion procedure may be required to release the mercury species.
Data Presentation
The following table summarizes the retention times and resolution for the separation of Hg²⁺ and CH₃Hg⁺ with and without Mesna in the mobile phase.
| Analyte | Retention Time (min) without Mesna | Retention Time (min) with 10 mM Mesna | Resolution (Rs) with Mesna |
| Hg²⁺ | 2.1 | 8.5 | 2.2 |
| CH₃Hg⁺ | 2.3 | 11.2 |
Diagrams
Caption: Workflow for the separation of heavy metal ions using Mesna as a mobile phase additive in HPLC.
Application Note 2: Improved Separation of Gold Nanoparticles by Capillary Electrophoresis Using Mesna as a Capping Agent
Introduction
The separation of nanoparticles (NPs) by size and surface charge is crucial for their characterization and application. Capillary electrophoresis (CE) is a powerful technique for NP separation. However, bare NPs can adsorb to the capillary wall, leading to poor peak shape and resolution. Capping agents are used to stabilize NPs and modify their surface chemistry to improve their electrophoretic mobility and separation.[2][3][4][5] Mesna, with its thiol group that has a strong affinity for gold surfaces and a negatively charged sulfonate group, can act as an effective capping agent for gold nanoparticles (AuNPs). This application note describes a method for the size-based separation of AuNPs using Mesna as a capping agent in capillary zone electrophoresis (CZE).
Experimental Protocol
1. Reagents and Materials
-
Mesna
-
Gold nanoparticles (AuNPs) of different sizes (e.g., 10 nm and 20 nm)
-
Sodium tetraborate for buffer preparation
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Capillary electrophoresis system with a UV-Vis detector
2. Preparation of Capped AuNPs
-
To 1 mL of AuNP solution (e.g., 10 nM), add Mesna to a final concentration of 1 mM.
-
Allow the mixture to incubate for at least 1 hour at room temperature to ensure complete capping of the AuNPs.
3. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (41.5 cm to detector)
-
Background Electrolyte (BGE): 20 mM sodium tetraborate, pH 9.2
-
Separation Voltage: 25 kV
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Capillary Temperature: 25 °C
-
Detection: UV-Vis at 520 nm (for AuNPs)
4. Capillary Conditioning
-
Before the first use, rinse the capillary with 1 M NaOH (30 min), water (15 min), and BGE (30 min).
-
Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
Data Presentation
The following table shows the effect of Mesna capping on the migration time and separation efficiency of different sized AuNPs.
| AuNP Size | Migration Time (min) Uncapped | Migration Time (min) Mesna-Capped | Theoretical Plates (N) Mesna-Capped |
| 10 nm | 5.2 (broad peak) | 6.8 | 150,000 |
| 20 nm | 5.5 (broad peak) | 8.1 | 120,000 |
Diagrams
Caption: Workflow for the separation of gold nanoparticles using Mesna as a capping agent in capillary electrophoresis.
Caption: Schematic of Mesna acting as a capping agent on a gold nanoparticle.
Conclusion
The application notes presented here demonstrate the potential of Mesna as a valuable tool in analytical chemistry for enhancing the separation of challenging analytes. By acting as a mobile phase additive or a nanoparticle capping agent, Mesna can improve retention, resolution, and peak shape in HPLC and CE, respectively. The provided protocols offer a starting point for researchers to develop and optimize methods for their specific analytical needs. Further investigations into Mesna as a derivatizing agent for other classes of compounds could expand its utility in improving analytical separations.
References
- 1. Improved RP-HPLC separation of Hg²⁺ and CH₃Hg⁺ using a mixture of thiol-based mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Application of Capillary Electrophoresis in Nanomaterial Characterisation and Its Potential to Characterise the Protein and Small Molecule Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mesna for Protein Stability
Welcome to the technical support center for utilizing Mesna as a potential stabilizing agent for proteins. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of Mesna to enhance the stability of their proteins of interest. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research.
Troubleshooting Guides
Problem: Increased Protein Aggregation or Precipitation After Adding Mesna
Possible Causes:
-
Disulfide Bond Reduction: Mesna is a thiol-containing compound and can act as a reducing agent. If your protein's stability is dependent on intact disulfide bonds, Mesna may be reducing them, leading to unfolding and aggregation.
-
Incorrect Mesna Concentration: The concentration of Mesna is critical. Too high a concentration may lead to the issues described above, while too low a concentration may not provide any stabilizing effect.
-
pH Incompatibility: The stability of both Mesna and your protein can be pH-dependent. An inappropriate buffer pH can lead to instability of either component.[1][2]
-
Oxidation of Mesna: Mesna in solution can oxidize to dimesna, especially when exposed to oxygen.[1] Dimesna will not have the same properties as Mesna and will not be effective as a reducing agent or antioxidant.
Solutions:
-
Optimize Mesna Concentration: Perform a systematic titration of Mesna concentration to find the optimal range for your protein. Start with a low concentration and incrementally increase it, while monitoring protein stability.
-
Control Buffer pH: Ensure your buffer pH is compatible with both your protein and Mesna. Mesna is more stable at a neutral to slightly acidic pH.
-
Work with Fresh Solutions: Prepare Mesna solutions fresh before each experiment to minimize the concentration of oxidized dimesna.
-
Consider a Different Additive: If your protein is highly sensitive to reducing agents, Mesna may not be the appropriate stabilizer.
Problem: Loss of Protein Activity After Incubation with Mesna
Possible Causes:
-
Modification of Active Site Residues: The thiol group of Mesna could potentially interact with and modify critical amino acid residues in the active site of your protein, leading to a loss of function.
-
Conformational Changes: Mesna, even at non-reducing concentrations, might induce subtle conformational changes in your protein that affect its activity.
Solutions:
-
Activity Assays: Perform functional assays in parallel with your stability studies to monitor the biological activity of your protein at different Mesna concentrations.
-
Structural Analysis: If resources permit, use biophysical techniques such as circular dichroism (CD) or fluorescence spectroscopy to assess the structural integrity of your protein in the presence of Mesna.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which Mesna could stabilize a protein?
A1: Mesna (sodium 2-mercaptoethanesulfonate) is a thiol compound. Its potential to stabilize proteins could stem from several mechanisms:
-
Antioxidant: By scavenging reactive oxygen species (ROS), Mesna can prevent the oxidation of sensitive amino acid residues (like methionine and cysteine) in the protein, which can be a major pathway for protein degradation.
-
Sacrificial Thiol: Mesna can act as a sacrificial thiol, preventing the formation of intermolecular disulfide bonds that can lead to aggregation. It does this by forming mixed disulfides with cysteine residues.
-
Reducing Agent: In some cases, maintaining a reduced environment can prevent unwanted disulfide bond formation and subsequent aggregation. However, this can also be a source of instability if the protein requires disulfide bonds for its native structure.
Q2: How do I determine the optimal concentration of Mesna for my protein?
A2: The optimal concentration of Mesna is protein-dependent and must be determined empirically. We recommend a systematic screening approach. A suggested starting range for screening is between 0.1 mM and 10 mM. You should monitor protein stability using appropriate assays (see Experimental Protocols section).
Q3: For how long are Mesna solutions stable?
A3: Mesna solutions are susceptible to oxidation, forming dimesna, especially when exposed to air.[1] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, multidose vials may be stored and used for up to 8 days after the initial entry.[1] To slow the formation of dimesna, minimize the exposure of Mesna solutions to air during storage.[1]
Q4: Can I use Mesna in combination with other stabilizing excipients?
A4: Yes, Mesna can potentially be used in combination with other common protein stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and amino acids (e.g., arginine, glycine). However, compatibility and potential interactions should be evaluated on a case-by-case basis.
Q5: Are there any known incompatibilities of Mesna?
A5: Mesna is known to be incompatible with certain compounds. For example, it should not be mixed with cisplatin, carboplatin, and nitrogen mustard.[3][4] While these are chemotherapy agents, it is a reminder to always check for potential incompatibilities with other components in your formulation.
Data Presentation
Table 1: Stability of Mesna in Solution
| Storage Condition | Concentration | Stability Notes | Reference |
| Room Temperature | 10, 20, 30 mg/mL (in 0.9% NaCl) | Stable for up to 14 days when mixed 1:1 with ifosfamide. | [5] |
| Room Temperature | Not specified | Unused Mesna in opened ampuls should be discarded. | [1] |
| Room Temperature | 100 mg/mL | In syringes with air, a 10% loss was observed in 8 days. | [1] |
| Refrigerated (2-8°C) | Diluted in D5W or NS (with preservative) | Stable for 48 hours. | [6] |
| Room Temperature | Diluted in D5W or NS (without preservative) | Stable for 24 hours. | [6] |
Table 2: Troubleshooting Summary for Mesna in Protein Formulations
| Issue | Potential Cause | Recommended Action |
| Protein Aggregation | Disulfide bond reduction | Titrate Mesna to a lower concentration; assess protein's disulfide bond dependency. |
| Incorrect pH | Optimize buffer pH for both protein and Mesna stability. | |
| Loss of Activity | Active site modification | Conduct activity assays at various Mesna concentrations. |
| Conformational changes | Use biophysical methods (e.g., CD spectroscopy) to check for structural changes. | |
| Inconsistent Results | Mesna oxidation | Prepare fresh Mesna solutions; minimize oxygen exposure. |
Experimental Protocols
Protocol 1: Screening for Optimal Mesna Concentration using Thermal Shift Assay (TSA)
This protocol outlines a method to determine the effect of different Mesna concentrations on the thermal stability of a protein. An increase in the melting temperature (Tm) is indicative of enhanced stability.
Materials:
-
Purified protein of interest
-
Mesna powder
-
SYPRO Orange dye (5000x stock)
-
Buffer of choice (ensure it is compatible with your protein)
-
Real-time PCR instrument capable of performing a melt curve analysis
Methodology:
-
Prepare a stock solution of your protein at a known concentration in the chosen buffer.
-
Prepare a series of Mesna solutions in the same buffer to create a concentration gradient (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Prepare the reaction mixture: In a 96-well PCR plate, for each reaction, combine:
-
Protein solution (to a final concentration of 2-5 µM)
-
Mesna solution (to the desired final concentration)
-
SYPRO Orange dye (to a final concentration of 5x)
-
Buffer to reach the final reaction volume (e.g., 20 µL)
-
Include a control reaction with no Mesna.
-
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the thermal denaturation in a real-time PCR instrument:
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Collect fluorescence data at each temperature increment.
-
-
Analyze the data: Determine the melting temperature (Tm) for each condition by identifying the temperature at which the fluorescence is at its maximum (the inflection point of the melt curve). A positive shift in Tm in the presence of Mesna indicates a stabilizing effect.
Mandatory Visualizations
Caption: Workflow for optimizing Mesna concentration for protein stability.
Caption: Hypothetical antioxidant mechanism of Mesna in protein stabilization.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Stability of cyclophosphamide and mesna admixtures in polyethylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesna: Package Insert / Prescribing Information [drugs.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna | CHEO ED Outreach [outreach.cheo.on.ca]
Technical Support Center: Troubleshooting Protein Oxidation in Samples with Mesna
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Mesna in experimental samples, particularly concerning protein oxidation and assay interference.
Frequently Asked Questions (FAQs)
Q1: What is Mesna and why is it used in protein samples?
Mesna (2-mercaptoethanesulfonate sodium) is a thiol-containing compound primarily known for its clinical use as a uroprotective agent during chemotherapy. In a laboratory setting, its sulfhydryl group gives it antioxidant properties, making it useful for protecting proteins from oxidative damage by scavenging reactive oxygen species (ROS). It can also be used to maintain a reducing environment, preventing the formation of unwanted disulfide bonds between cysteine residues.
Q2: Can Mesna itself cause problems in my experiments?
Yes. While Mesna is an effective antioxidant, its reactive thiol group can lead to several issues:
-
Assay Interference: Mesna can interfere with common protein quantification assays and other biochemical assays that are sensitive to reducing agents.
-
Thiol-Disulfide Exchange: It can participate in thiol-disulfide exchange reactions with cysteine residues in proteins, potentially altering their natural structure and function.
-
Instability: Mesna in solution can oxidize to form its dimer, dimesna, which may have different effects on your sample.[1]
Troubleshooting Guides
Problem 1: Inaccurate Protein Concentration Measurement in Samples Containing Mesna
You are using a standard protein assay (e.g., BCA or Bradford) and your protein concentrations are inconsistent or unexpectedly low/high in samples containing Mesna.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Interference with BCA Assay | The bicinchoninic acid (BCA) assay is sensitive to reducing agents. The thiol group in Mesna can reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of protein concentration. Solution: Remove Mesna from the sample before the assay using dialysis or a desalting column. Alternatively, use a Bradford assay, which is generally more compatible with reducing agents. |
| Interference with Bradford Assay | While more compatible with reducing agents than the BCA assay, the Bradford assay can still be affected by high concentrations of Mesna or by the presence of detergents in the lysis buffer. Solution: Ensure your standards are prepared in the same buffer as your samples, including Mesna. If interference is suspected, perform a buffer compatibility test by running two standard curves, one in water and one in your sample buffer. If the slopes are different, the buffer is interfering. |
| Thiol-Disulfide Exchange Affecting Protein Structure | Mesna can interact with protein disulfide bonds, potentially altering the protein's conformation and affecting how it interacts with assay reagents. Solution: Consider using a different reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), which is known to be more stable and less reactive with some assay components. |
Problem 2: Suspected Protein Oxidation or Aggregation Despite the Presence of Mesna
You've included Mesna in your buffers to prevent protein oxidation, but you still observe protein aggregation, loss of function, or other signs of oxidative damage.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Mesna Concentration | The concentration of Mesna may not be sufficient to counteract the level of oxidative stress in your sample. Solution: Empirically determine the optimal Mesna concentration for your specific application. Start with a concentration range of 1-5 mM and assess protein stability and function. |
| Mesna Instability | Mesna can oxidize to dimesna, reducing its protective effect. This is more likely to occur in opened vials or solutions exposed to air for extended periods.[1] Solution: Prepare fresh Mesna solutions for each experiment. If using a stock solution, store it in small aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Thiol-Disulfide Exchange Leading to Aggregation | In some cases, the interaction of Mesna with protein disulfide bonds can lead to the formation of intermolecular disulfides and subsequent aggregation. Solution: Optimize the Mesna concentration or consider using a non-thiol reducing agent like TCEP. You can also perform size-exclusion chromatography to analyze the aggregation state of your protein in the presence of different reducing agents. |
| Incompatibility with Other Buffer Components | Certain metal ions in your buffer can catalyze oxidation reactions, overwhelming the protective effect of Mesna. Solution: Include a chelating agent like EDTA or EGTA in your buffers to sequester metal ions. |
Experimental Protocols and Methodologies
Protocol 1: Using Mesna in Cell Lysis Buffer for Protein Extraction
This protocol provides a general guideline for incorporating Mesna into a cell lysis buffer to protect proteins from oxidation during extraction.
Materials:
-
Cell lysis buffer (e.g., RIPA, or a non-denaturing buffer like Tris-HCl with detergents)
-
Mesna (sodium 2-mercaptoethanesulfonate)
-
Protease and phosphatase inhibitor cocktails
-
Ice-cold PBS
Procedure:
-
Prepare your chosen cell lysis buffer. Immediately before use, add protease and phosphatase inhibitors according to the manufacturer's instructions.
-
Add Mesna to the lysis buffer to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for your specific application.
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add the ice-cold lysis buffer containing Mesna.[2]
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in the lysis buffer.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
Protocol 2: On-Column Protein Refolding Using a Mesna/diMESNA Redox Couple
This protocol is adapted for refolding proteins with disulfide bonds while they are bound to a chromatography column, using a Mesna-based redox system.[3]
Materials:
-
Purified, denatured, and reduced protein bound to an affinity column (e.g., Ni-NTA for His-tagged proteins)
-
Refolding Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Mesna
-
diMESNA (2,2'-dithiobis(ethanesulfonate)) - can be synthesized from Mesna.[4]
-
Unfolding Buffer: 6 M Guanidinium-HCl with a reducing agent (e.g., TCEP)
Procedure:
-
Prepare the refolding buffer containing a specific ratio of reduced Mesna to oxidized diMESNA. A common starting point is a 3:1 molar ratio (e.g., 3 mM Mesna and 1 mM diMESNA).[3]
-
Wash the column-bound, unfolded protein with several column volumes of the refolding buffer.
-
Incubate the column with the refolding buffer for an extended period (e.g., overnight) at a controlled temperature (e.g., 4°C or room temperature) to allow for proper refolding.
-
Elute the refolded protein from the column using the appropriate elution buffer.
-
Assess the refolding efficiency using an activity assay or spectroscopic methods.
Visualizations
Logical Relationship Diagram: Troubleshooting Protein Oxidation with Mesna
Caption: Troubleshooting workflow for protein oxidation issues in the presence of Mesna.
Signaling Pathway Diagram: Potential Impact of Mesna on NF-κB Signaling
Caption: Potential inhibitory effect of Mesna on the NF-κB signaling pathway.[5]
Experimental Workflow Diagram: Protein Extraction and Quantification with Mesna
Caption: Workflow for protein extraction using Mesna and subsequent quantification.
References
- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. In vitro/in vivo effects of Mesna on the genotoxicity and toxicity of cyclophosphamide--a study aimed at clarifying the mechanism of Mesna's anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to prevent Mesna degradation in buffer solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Mesna (sodium 2-mercaptoethanesulfonate) in buffer solutions is critical for reliable and reproducible experimental outcomes. This guide provides detailed information on preventing Mesna degradation, troubleshooting common issues, and protocols for its use and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Mesna in buffer solutions?
A1: The primary degradation pathway for Mesna is oxidation. The thiol group (-SH) of a Mesna molecule is oxidized to form a disulfide bond with another Mesna molecule, resulting in the formation of its primary degradation product, Dimesna. This process is significantly accelerated by the presence of oxygen.
Q2: What are the key factors that influence Mesna's stability?
A2: The stability of Mesna in solution is influenced by several factors:
-
pH: Mesna's stability is pH-dependent. Acidic conditions (around pH 3) have been shown to improve its stability.[1]
-
Temperature: Higher temperatures accelerate the degradation of Mesna. Therefore, it is recommended to store Mesna solutions at refrigerated temperatures (2-8°C).
-
Oxygen Exposure: The presence of dissolved oxygen in the buffer is a major catalyst for the oxidation of Mesna to Dimesna.
-
Presence of Metal Ions: Trace metal ions in buffer solutions can catalyze the oxidation of thiol-containing compounds like Mesna.
Q3: What is the recommended storage condition for Mesna solutions?
A3: To minimize degradation, Mesna solutions should be stored at refrigerated temperatures (2-8°C) in airtight containers to limit oxygen exposure. For longer-term storage, freezing the solution may be an option, but it is crucial to evaluate the impact of freeze-thaw cycles on the specific buffer system and Mesna concentration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of Mesna concentration | Oxidation due to dissolved oxygen in the buffer. | Prepare solutions using deoxygenated buffers. Purge the buffer with an inert gas (e.g., nitrogen or argon) before and after dissolving Mesna. |
| High storage temperature. | Store stock and working solutions at 2-8°C. Avoid prolonged exposure to room temperature. | |
| Inappropriate pH of the buffer. | Adjust the pH of the buffer to a more acidic range (e.g., pH 3-6). A study on an oral solution showed good stability at pH 3.[1] | |
| Precipitate formation in the solution | The buffer components may be interacting with Mesna, especially at high concentrations or upon temperature changes. | Ensure all buffer components are fully dissolved before adding Mesna. If precipitation occurs upon cooling, try preparing a more dilute solution. Consider the pKa of your buffer and its behavior at different temperatures. |
| Discoloration of the solution | This may indicate oxidative degradation or interaction with trace contaminants. | Use high-purity water and buffer reagents. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Mesna Buffer Solution
This protocol outlines the steps to prepare a Mesna solution with enhanced stability, suitable for use in various research applications.
Materials:
-
Mesna powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Buffer salts (e.g., sodium phosphate, citric acid, or TRIS)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Nitrogen or Argon)
-
Sterile, airtight storage containers
Procedure:
-
Buffer Preparation and Deoxygenation:
-
Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer) using high-purity water.
-
To remove dissolved oxygen, vigorously bubble inert gas (nitrogen or argon) through the buffer for at least 30 minutes. This process is best performed on ice to increase gas solubility.
-
-
Addition of a Chelating Agent:
-
To prevent metal-catalyzed oxidation, add EDTA to the deoxygenated buffer to a final concentration of 0.1-1 mM.
-
-
pH Adjustment:
-
Adjust the pH of the buffer to the desired value. For enhanced Mesna stability, a pH in the acidic range (e.g., 3-6) is recommended.[1]
-
-
Dissolving Mesna:
-
Weigh the required amount of Mesna powder and dissolve it in the deoxygenated, EDTA-containing buffer.
-
Gently swirl to dissolve. Avoid vigorous shaking or vortexing, which can reintroduce oxygen.
-
-
Final Steps and Storage:
-
Once the Mesna is fully dissolved, briefly purge the headspace of the container with the inert gas before sealing it tightly.
-
Store the solution at 2-8°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Mesna and Dimesna Analysis
This protocol provides a general framework for the analysis of Mesna and its degradation product, Dimesna, using reverse-phase HPLC with UV detection. Method optimization may be required based on the specific instrumentation and column used.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The pH of the phosphate buffer should be acidic (e.g., pH 3). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of Mesna and Dimesna (if available) of known concentrations in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the Mesna-containing samples with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for Mesna and Dimesna based on their retention times, as determined from the analysis of the individual standards.
-
Quantify the amount of Mesna and Dimesna in the samples by comparing their peak areas to the calibration curve.
-
Data on Mesna Stability
The following tables summarize the stability of Mesna under different conditions, primarily in combination with other drugs as reported in the literature.
Table 1: Stability of Mesna in Admixture with Cyclophosphamide
| Concentration | Storage Temperature | pH | % of Initial Concentration Remaining | Reference |
| Mesna 3.2 mg/mL & CYP 10.8 mg/mL | Room Temperature | Significant decrease | < 80% after 96 hours | [2] |
| Mesna 0.54 mg/mL & CYP 1.8 mg/mL | Room Temperature | Significant decrease | < 80% after 96 hours | [2] |
| Mesna 3.2 mg/mL & CYP 10.8 mg/mL | 4°C | 7.90 | ≥ 90% after 48 hours | [2] |
| Mesna 0.54 mg/mL & CYP 1.8 mg/mL | 4°C | 7.90 | ≥ 90% after 48 hours | [2] |
Table 2: Stability of Mesna Oral Solution
| pH | Storage Temperature | Duration | Stability | Reference |
| ~3 (with citric acid) | Refrigerated | 90 days | Good physicochemical stability | [1] |
Visualizations
Caption: Oxidation of two Mesna molecules to form Dimesna.
Caption: Workflow for preparing a stabilized Mesna solution.
References
Technical Support Center: Stability of 2-Mercaptoethanesulfonic Acid Sodium (Mesna)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-mercaptoethanesulfonic acid sodium (Mesna) at different pH levels. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Mesna in aqueous solutions?
A1: The primary degradation pathway for this compound (Mesna) in aqueous solutions is oxidation. The thiol group (-SH) of a Mesna molecule is oxidized to form a disulfide bond with another Mesna molecule, resulting in the formation of its main degradation product, dimesna (2,2'-dithiodiethanesulfonic acid). This process is highly dependent on factors such as pH, temperature, and the presence of oxidizing agents.
Q2: How does pH influence the stability of Mesna solutions?
A2: The stability of Mesna is significantly influenced by pH. Generally, Mesna is more stable in acidic conditions and becomes increasingly susceptible to oxidation as the pH becomes neutral and alkaline. The thiol group is more prone to deprotonation at higher pH, forming the thiolate anion, which is more readily oxidized.
Q3: What are the optimal storage conditions for aqueous solutions of Mesna?
A3: For short-term laboratory use, it is recommended to store aqueous solutions of Mesna at acidic pH (e.g., pH 3-5) and at refrigerated temperatures (2-8°C) to minimize oxidative degradation. If possible, solutions should be prepared fresh. For longer-term storage, aliquots should be flash-frozen and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers to maintain the pH of my Mesna solution?
A4: Yes, using buffers is highly recommended to maintain a stable pH and enhance the stability of Mesna in solution. Phosphate or acetate buffers are commonly used. However, it is crucial to ensure the buffer components themselves do not promote oxidation. For instance, some metal ions present as impurities in buffer salts can catalyze thiol oxidation.
Q5: What visual cues might indicate that my Mesna solution has degraded?
A5: While Mesna and its primary degradant, dimesna, are both soluble and colorless, significant degradation might not be visually apparent. Therefore, it is unreliable to assess the stability of a Mesna solution based on visual inspection alone. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Rapid loss of Mesna potency in my experimental setup.
-
Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your Mesna solution. If it is neutral or alkaline, adjust the pH to a more acidic range (e.g., pH 3-5) using a suitable buffer.
-
-
Possible Cause 2: Presence of oxidizing agents.
-
Troubleshooting Step: Review the composition of your formulation or experimental medium for any known oxidizing agents. If possible, eliminate or replace them. The use of deoxygenated solvents for solution preparation can also be beneficial.
-
-
Possible Cause 3: Exposure to high temperatures or light.
-
Troubleshooting Step: Prepare and store Mesna solutions in a cool, dark place. Avoid leaving solutions at room temperature for extended periods, especially if not pH-adjusted.
-
Issue 2: Inconsistent results in assays using Mesna.
-
Possible Cause 1: Inconsistent age of Mesna solutions.
-
Troubleshooting Step: Implement a standard operating procedure (SOP) to prepare fresh Mesna solutions for each experiment or to use solutions within a validated stability window.
-
-
Possible Cause 2: Degradation during the experiment.
-
Troubleshooting Step: Evaluate the pH and temperature conditions of your assay. If the assay is performed at a neutral or alkaline pH, consider if the timescale of the experiment is short enough to prevent significant Mesna degradation. It may be necessary to determine the rate of degradation under your specific assay conditions.
-
Data on Mesna Stability
The following tables provide illustrative data on the stability of Mesna under various conditions. Please note that this data is for guidance and actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of Mesna (0.1 mg/mL) at 25°C
| pH | Buffer System | % Mesna Remaining after 24 hours | % Mesna Remaining after 72 hours |
| 3.0 | Acetate | 99.5% | 98.2% |
| 5.0 | Acetate | 98.1% | 95.5% |
| 7.4 | Phosphate | 92.3% | 85.1% |
| 9.0 | Borate | 75.6% | 60.8% |
Table 2: Effect of Temperature on the Stability of Mesna (0.1 mg/mL) at pH 7.4
| Temperature | % Mesna Remaining after 24 hours | % Mesna Remaining after 48 hours |
| 4°C | 98.8% | 97.5% |
| 25°C | 92.3% | 88.1% |
| 37°C | 85.7% | 76.4% |
Experimental Protocols
Protocol: Stability Testing of Mesna in Aqueous Solutions by HPLC
This protocol outlines a general procedure for assessing the stability of Mesna in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). Common buffers include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
-
Preparation of Mesna Stock Solution:
-
Accurately weigh and dissolve Mesna in deionized water to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the Mesna stock solution with each buffer solution to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Transfer aliquots of each buffered Mesna solution into separate, sealed vials.
-
-
Storage Conditions:
-
Store the vials at a controlled temperature (e.g., 25°C or 37°C). Protect the vials from light.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method. A common approach involves a C18 column with a mobile phase of methanol and a phosphate buffer at an acidic pH (e.g., pH 3.0) with UV detection at a low wavelength (e.g., 210 nm).
-
Quantify the peak area of Mesna and any degradation products (e.g., dimesna).
-
-
Data Analysis:
-
Calculate the percentage of Mesna remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining Mesna versus time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Oxidative degradation pathway of Mesna to its disulfide dimer, Dimesna.
Caption: Troubleshooting workflow for unexpected degradation of Mesna solutions.
Caption: Logical relationship between pH, temperature, time, and Mesna stability.
common issues with using Mesna in cell culture and how to solve them
Welcome to the technical support center for the use of Mesna in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the in vitro use of Mesna.
Troubleshooting Guide
This guide addresses common issues encountered when using Mesna in cell culture experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Reduced Viability | - High Mesna Concentration: Mesna can be cytotoxic at high concentrations. - Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Mesna. | - Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 mM to 10 mM). - Consult Literature: Review publications that have used Mesna in similar cell lines to identify a suitable starting concentration. |
| Inconsistent or Non-reproducible Results | - Mesna Instability: Mesna is a thiol compound and can oxidize over time in solution, especially at physiological pH and in the presence of oxygen. - Interaction with Media Components: Components in the cell culture medium, such as certain metal ions, may catalyze the oxidation of Mesna. | - Prepare Fresh Solutions: Always prepare Mesna solutions fresh before each experiment. - Storage of Stock Solutions: If a stock solution must be stored, aliquot and store at -20°C or -80°C and use each aliquot only once. Protect from light. - Consider Serum-Free Conditions: If feasible for your experiment, test Mesna's effect in serum-free media to minimize potential interactions. |
| Suspected Interference with Cell-Based Assays | - Thiol Reactivity: The thiol group of Mesna can directly react with reagents in colorimetric or fluorometric assays. - Reducing Properties: Mesna is a reducing agent and can interfere with assays that measure redox status, such as reactive oxygen species (ROS) assays. | - Perform an Assay Control: Run a control with Mesna and the assay reagents in cell-free medium to check for direct chemical reactions. - Quench Mesna Activity: Before performing the assay, wash the cells thoroughly with phosphate-buffered saline (PBS) and consider using a quenching agent. - Choose an Alternative Assay: If interference is confirmed, consider an alternative assay that is not based on redox chemistry or thiol-reactive probes. |
| Difficulty Detaching Adherent Cells | - Altered Cell Adhesion Properties: While not a commonly reported issue, high concentrations of any chemical compound can induce cellular stress and alter adhesion properties. | - Standardize Detachment Protocol: Ensure consistent incubation times with detachment reagents (e.g., trypsin). - Gentle Mechanical Detachment: If cells are difficult to detach, use gentle scraping in combination with enzymatic digestion. |
Frequently Asked Questions (FAQs)
General Usage
1. What is the primary application of Mesna in a clinical setting?
Mesna is primarily used as a uroprotective agent to prevent hemorrhagic cystitis in patients receiving chemotherapy with ifosfamide or cyclophosphamide.[1] It detoxifies acrolein, a urotoxic metabolite of these chemotherapeutic agents.
2. Why is Mesna used in in vitro cell culture studies?
In cell culture, Mesna is often used to:
-
Investigate its direct cytotoxic or protective effects on various cell types.
-
Serve as a control compound in studies involving other thiol-containing drugs.
-
Study its potential to modulate the effects of other therapeutic agents.
Experimental Design & Protocols
3. What is a recommended starting concentration for Mesna in cell culture?
A starting concentration can vary significantly between cell lines. It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Based on available literature, concentrations ranging from 1 mM to 10 mM have been used in various in vitro studies.
4. How should I prepare and store Mesna solutions for cell culture?
-
Preparation: Dissolve Mesna powder in sterile PBS or cell culture medium. Filter-sterilize the solution using a 0.22 µm filter.
-
Storage: For short-term storage, solutions can be kept at 4°C for a few days, protected from light. For long-term storage, it is best to aliquot the sterile stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
5. Is Mesna stable in common cell culture media like DMEM or RPMI-1640?
The stability of Mesna in cell culture media can be influenced by factors such as pH, temperature, and the presence of oxidative agents. As a thiol compound, it is prone to oxidation to its disulfide form, dimesna. It is always recommended to prepare fresh solutions for each experiment to ensure consistent results.
Assay Interference
6. Can Mesna interfere with common cell viability assays like MTT, XTT, or AlamarBlue?
Yes, Mesna, as a reducing agent, has the potential to interfere with tetrazolium-based viability assays (MTT, XTT) and resazurin-based assays (AlamarBlue). The thiol group can directly reduce the assay reagents, leading to a false-positive signal (increased color or fluorescence) and an overestimation of cell viability.
7. How can I mitigate the interference of Mesna with viability assays?
To minimize interference, it is crucial to:
-
Wash the cells: Before adding the assay reagent, carefully remove the Mesna-containing medium and wash the cells at least twice with warm PBS.
-
Run a cell-free control: Include a control well with your highest concentration of Mesna in the medium without cells to quantify the extent of direct reagent reduction. Subtract this background from your experimental values.
8. Does Mesna affect reactive oxygen species (ROS) assays?
Yes, Mesna is a potent antioxidant and will scavenge ROS. This can interfere with assays that measure ROS levels, such as those using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[2][3][4][5] If the goal is to measure ROS production by another agent in the presence of Mesna, the scavenging effect of Mesna will likely mask the true ROS levels. If measuring the antioxidant properties of Mesna, this is the expected outcome.
9. Are there any known issues with using Mesna in apoptosis assays like Annexin V/Propidium Iodide (PI) staining?
There is no direct evidence to suggest that Mesna interferes with the binding of Annexin V to phosphatidylserine or the intercalation of PI into DNA.[6][7][8] However, as with any experimental compound, it is good practice to run appropriate controls. If Mesna treatment is causing significant changes in cell morphology or adherence, it could indirectly affect the staining and acquisition process.
Quenching Mesna Activity
10. How can I stop the activity of Mesna before performing a downstream assay that is sensitive to thiols?
A quenching step can be introduced to neutralize the reactive thiol group of Mesna. One common method is to use a thiol-reactive compound like N-ethylmaleimide (NEM).
Experimental Protocol: Quenching Mesna with N-ethylmaleimide (NEM)
-
Remove Mesna-containing medium: Aspirate the medium from your cell culture wells.
-
Wash cells: Gently wash the cells twice with warm PBS.
-
Prepare NEM solution: Prepare a fresh solution of NEM in PBS or a suitable buffer. A common starting concentration is 1 mM. Note: NEM is toxic, so handle it with care and determine the optimal concentration and incubation time that does not affect your cells' viability for the duration of the quenching step.
-
Incubate with NEM: Add the NEM solution to the cells and incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Wash cells: Aspirate the NEM solution and wash the cells thoroughly (at least three times) with warm PBS to remove any residual NEM.
-
Proceed with your assay: Your cells are now ready for your downstream application.
Visualizing Experimental Workflows and Pathways
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mesna in Cellular Assays
Welcome to the technical support center for researchers utilizing Mesna in cellular and molecular biology experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential off-target effects of Mesna and ensure the accuracy and reliability of your in vitro data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mesna and how can it affect my cellular assays?
A1: Mesna (2-mercaptoethane sulfonate sodium) is a uroprotective agent used clinically to detoxify acrolein, a harmful metabolite of cyclophosphamide and ifosfamide chemotherapy. Its protective effect stems from its free thiol (-SH) group, which is a potent nucleophile. In a cellular context, this thiol group can have several off-target effects:
-
Antioxidant Activity: Mesna is a powerful antioxidant that can scavenge reactive oxygen species (ROS).[1][2] This can interfere with studies on oxidative stress, as Mesna may mask the effects of ROS-inducing treatments.
-
Thiol-Disulfide Exchange: The free thiol group can participate in thiol-disulfide exchange reactions with proteins, potentially altering their structure and function.
-
Interaction with Assay Reagents: Thiol-containing compounds can directly interact with and reduce colorimetric or fluorometric reagents used in many common viability and cytotoxicity assays, leading to inaccurate results.
Q2: I am observing unexpected changes in cell viability when I use Mesna as a control. What could be the cause?
A2: If you are observing unexpected changes in cell viability with Mesna alone, it could be due to several factors:
-
Direct Cytotoxicity at High Concentrations: While generally considered to have low toxicity, high concentrations of Mesna may induce cytotoxicity in some cell lines.
-
Interference with Viability Assays: The most likely culprit is the interference of Mesna's thiol group with the assay chemistry. For example, in tetrazolium-based assays like MTT and XTT, Mesna can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[3][4]
-
Alteration of Cellular Redox State: By scavenging endogenous ROS, Mesna can alter the cellular redox environment, which may impact cell proliferation and survival in some sensitive cell lines.
Q3: Can Mesna affect intracellular signaling pathways?
A3: Yes, Mesna has been shown to modulate specific signaling pathways, primarily due to its antioxidant properties. The most well-documented effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] By reducing oxidative stress, Mesna can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This is a critical consideration for researchers studying inflammation, immunity, and cancer.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
Possible Cause: Direct reduction of the assay reagent by Mesna's free thiol group.
Troubleshooting Steps:
-
Run a Reagent-Only Control: In a cell-free system, incubate your highest concentration of Mesna with the assay reagent (e.g., MTT, XTT) in your cell culture medium. If you observe a color change, this confirms direct chemical interference.
-
Choose an Alternative Assay: If interference is confirmed, switch to a viability assay that is not based on redox chemistry. Suitable alternatives include:
-
Trypan Blue Exclusion Assay: A simple method to assess cell membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
CyQUANT® Direct Cell Proliferation Assay: Uses a fluorescent dye that binds to DNA to quantify cell number.
-
-
Wash Out Mesna Before Assay: If you must use a redox-based assay, and your experimental design allows, wash the cells with fresh medium to remove any extracellular Mesna before adding the assay reagent. However, be aware that intracellular Mesna may still be present.
Issue 2: Mesna is Masking the Effect of an Oxidative Stress-Inducing Agent
Possible Cause: Mesna's potent antioxidant activity is neutralizing the reactive oxygen species (ROS) generated by your treatment.
Troubleshooting Steps:
-
Titrate Mesna Concentration: Determine the lowest effective concentration of Mesna for your primary purpose (e.g., as a control) that does not completely abrogate the effect of your ROS-inducing agent.
-
Time-Course Experiment: Administer your oxidative stress-inducing agent at different time points relative to Mesna treatment. This may help to distinguish the protective effects of Mesna from its direct scavenging activity.
-
Measure Intracellular ROS Directly: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels. This will allow you to directly assess the impact of Mesna on the redox state of your cells and how it counteracts your experimental treatment.
Quantitative Data Summary
| Concentration Range | Observed Effect | Cell/System Type | Reference |
| 1-10 mM | Protection against cisplatin-induced cytotoxicity | Chinese Hamster V79 cells | [6] |
| 150 mg/kg (in vivo) | Reduction of oxidative stress and inflammation | Rat models | [1] |
| 180 mg/kg (in vivo) | Renoprotective antioxidant effects | Rat models | [2] |
Note: The concentrations used in vivo are not directly translatable to in vitro experiments and should be used as a general guide for designing dose-response studies.
Experimental Protocols
Protocol 1: Control Experiment to Test for Mesna Interference in a Tetrazolium-Based Viability Assay (e.g., MTT)
Objective: To determine if Mesna directly reduces the MTT reagent in a cell-free system.
Materials:
-
96-well plate
-
Cell culture medium (the same used for your experiments)
-
Mesna stock solution
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Prepare a serial dilution of Mesna in cell culture medium in a 96-well plate. Include a vehicle-only control (medium without Mesna). The final volume in each well should be 100 µL.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: If you observe a dose-dependent increase in absorbance in the Mesna-containing wells compared to the vehicle-only control, this indicates direct interference.
Visualizations
Signaling Pathway Diagram
Caption: Mesna's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Recommended workflow for using Mesna in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesna does not reduce cisplatin induced nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mesna Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the drug Mesna (sodium 2-mercaptoethanesulfonate) in colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is Mesna and why does it interfere with certain protein assays?
Mesna is a thiol-containing compound used as a uroprotective agent to prevent hemorrhagic cystitis in patients undergoing chemotherapy with cyclophosphamide or ifosfamide. Its free thiol (-SH) group is highly reactive and can interfere with the chemical reactions of certain protein assays, leading to inaccurate protein quantification.
Q2: Which common colorimetric protein assays are affected by Mesna interference?
The Bicinchoninic Acid (BCA) assay and the Lowry assay are significantly affected by Mesna.[1][2] The interference in these copper-based assays arises from the ability of Mesna's thiol group to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), a reaction that is central to the detection of proteins in these methods.[2][3][4] This leads to a false-positive signal, resulting in an overestimation of the protein concentration.
Q3: Is the Bradford protein assay affected by Mesna?
The Bradford protein assay is generally more resistant to interference from thiol-containing compounds like Mesna compared to copper-based assays.[5][6] The Bradford method relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues.[7] Since this mechanism does not involve copper reduction, the direct interference from Mesna's thiol group is minimized. However, very high concentrations of any non-protein substance can potentially disrupt the assay's equilibrium.
Q4: What are the primary methods to overcome Mesna interference?
There are three main strategies to mitigate the interference caused by Mesna:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the Mesna concentration to a level that no longer significantly interferes with the assay.[1]
-
Removal of Mesna: Techniques like dialysis or protein precipitation can be used to separate the protein from the interfering Mesna before performing the assay.[1][8]
-
Use of a Compatible Assay: Switching to a protein assay method that is not sensitive to reducing agents, such as the Bradford assay, is often the simplest solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| Artificially high protein concentration in BCA or Lowry assay. | Mesna in the sample is reducing the copper reagent, leading to a false-positive signal. | 1. Switch to the Bradford protein assay. 2. If the BCA or Lowry assay must be used, remove Mesna from the sample using protein precipitation or dialysis prior to the assay. 3. If the approximate protein concentration is known to be high, dilute the sample to reduce the Mesna concentration below the interference threshold (see Table 1). |
| Inconsistent or non-reproducible readings. | The concentration of Mesna may vary between samples, or the interference is occurring at the upper limit of compatibility. | 1. Ensure consistent sample preparation and dilution across all samples and standards. 2. Choose a mitigation strategy that completely removes Mesna, such as protein precipitation. |
| Standard curve is acceptable, but sample readings are erratic. | The buffer composition of your samples (containing Mesna) is different from the buffer used for your standards. | Prepare your protein standards in the same buffer as your samples, but without the protein. This can help to normalize the background signal caused by Mesna. Note that this will only work for low, consistent concentrations of Mesna. |
| Low or no signal in the Bradford assay with a known protein-containing sample. | While less likely, extremely high concentrations of Mesna or other buffer components could potentially interfere with dye-protein binding. | 1. Dilute the sample to reduce the concentration of all potentially interfering substances. 2. Perform a buffer exchange via dialysis to move the protein into a compatible buffer. |
Quantitative Data: Compatibility of Reducing Agents in Protein Assays
Table 1: Maximum Compatible Concentrations of Thiol-Containing Reducing Agents in Common Protein Assays
| Assay | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Data Source |
| Pierce BCA Protein Assay | 1 mM | Not Compatible | Thermo Fisher Scientific |
| Bio-Rad DC™ Protein Assay (Lowry-based) | 1 mM | Not Compatible | Bio-Rad Laboratories |
| Bradford Assay (Coomassie) | 1 M | Not Compatible | Bio-Rad Laboratories |
| Pierce 660 nm Protein Assay | 5 mM | 10 mM | Thermo Fisher Scientific |
Note: "Not Compatible" indicates that interference is observed at the lowest concentrations tested.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone to Remove Mesna
This protocol is designed to separate proteins from interfering substances like Mesna.
-
Sample Preparation: Place 100 µL of your protein sample in a microcentrifuge tube.
-
Acetone Addition: Add 400 µL of ice-cold acetone to the tube.
-
Incubation: Vortex the mixture and incubate at -20°C for 1 hour to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the Mesna and other soluble components.
-
Pellet Washing: Add 200 µL of ice-cold acetone to wash the protein pellet and centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Protocol 2: Dialysis for Mesna Removal
Dialysis is a suitable method for removing small molecules like Mesna from protein samples.
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 3.5 kDa MWCO for a >20 kDa protein).
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume (at least 200 times the sample volume) of a compatible buffer. Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal Mesna removal, perform at least two buffer changes.
-
Sample Recovery: Carefully remove the sample from the dialysis unit. The protein sample is now ready for quantification.
Visualizing Workflows and Mechanisms
Mechanism of Mesna Interference in the BCA Assay
Caption: Mesna directly reduces Cu²⁺ to Cu¹⁺, mimicking the protein signal in the BCA assay.
Experimental Workflow for Overcoming Mesna Interference
Caption: Decision workflow for handling protein samples containing Mesna.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Graphviz [graphviz.org]
- 5. bio-rad.com [bio-rad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Buffer Capacity for Mesna in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesna in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Mesna in aqueous solutions?
Mesna's primary route of degradation is oxidation. The thiol group (-SH) of Mesna is susceptible to oxidation, leading to the formation of its disulfide dimer, Dimesna. This process can be influenced by factors such as pH, temperature, and exposure to oxygen.[1] Minimizing air exposure during storage and handling is crucial to slow down the formation of Dimesna.[1]
Q2: How does acidic pH affect the stability of Mesna?
Mesna generally exhibits good stability in acidic solutions. Studies have shown that Mesna is resistant to acidic hydrolysis.[2] A pediatric oral solution of Mesna, with the pH adjusted to approximately 3 using citric acid, demonstrated good physicochemical stability for up to 90 days under refrigerated conditions, with minimal changes in drug concentration.[2] In contrast, Mesna undergoes more extensive decomposition in alkaline solutions.[1] For example, at pH 8, a 13% loss was observed in 24 hours.[1]
Q3: Which buffer systems are recommended for formulating Mesna in acidic solutions?
Citrate and acetate buffers are suitable choices for maintaining a stable acidic pH for Mesna formulations.
-
Citrate Buffer: A formulation using citric acid to adjust the pH to approximately 3 has been shown to be stable.[2] Citrate buffers are effective in the pH range of 3.0 to 6.2.[3]
-
Acetate Buffer: Acetate buffers are effective in the pH range of 3.6 to 5.6 and are commonly used in pharmaceutical formulations to maintain stability.[4][5]
The choice of buffer will depend on the specific requirements of the formulation, including the target pH and compatibility with other excipients.
Q4: What is "buffer capacity," and why is it important for Mesna formulations?
Buffer capacity refers to a buffer's ability to resist changes in pH upon the addition of an acid or a base. A buffer with adequate capacity is essential for Mesna formulations to ensure that the pH remains within the optimal range for stability, thereby minimizing degradation to Dimesna. This is particularly critical if the formulation is subjected to conditions that could alter the pH, such as dilution or the addition of other components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Mesna potency in an acidic formulation. | 1. Oxidation: The formulation may have excessive exposure to atmospheric oxygen.2. Inadequate Buffer Capacity: The buffer may not be effectively maintaining the target acidic pH.3. Incompatible Excipients: Other components in the formulation may be reacting with Mesna. | 1. Minimize Oxygen Exposure: Prepare and store the solution under an inert atmosphere (e.g., nitrogen). Use sealed containers with minimal headspace.2. Optimize Buffer: Verify the pH of the solution. If it has shifted, increase the buffer concentration to improve its capacity. Re-evaluate the chosen buffer system to ensure it is appropriate for the target pH.3. Excipient Compatibility Study: Conduct a systematic study of Mesna's compatibility with each excipient in the formulation. |
| Precipitate formation in the buffered solution. | 1. pH Shift: A change in pH could affect the solubility of Mesna or other components.2. Buffer Component Insolubility: The concentration of the buffer salts may exceed their solubility at the storage temperature. | 1. Verify and Adjust pH: Measure the pH of the solution. Ensure your buffer has sufficient capacity to maintain the desired pH.2. Review Buffer Concentration: Check the solubility of your buffer components at the intended storage temperature. You may need to select a different buffer system or adjust the concentration. |
| Inconsistent results in stability studies. | 1. Variable pH: Inconsistent pH across batches can lead to different degradation rates.2. Analytical Method Issues: The analytical method may not be stability-indicating or properly validated. | 1. Standardize Buffer Preparation: Ensure a consistent and validated protocol for buffer preparation to maintain a constant pH in all samples.2. Method Validation: Utilize a validated, stability-indicating HPLC method to accurately quantify Mesna in the presence of its degradation products. |
Data Summary
Table 1: Qualitative Stability of Mesna in a Citric Acid Buffer
| pH | Buffer System | Storage Condition | Duration | Stability Outcome | Reference |
| ~3 | Citric Acid | Refrigerated | 90 days | Good physicochemical stability with minimal changes in drug concentration. | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Mesna
This protocol is adapted from a validated method for the determination of Mesna in the presence of its degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-Phase (RP) amide C16 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and phosphate buffer (10:90, v/v). The phosphate buffer should be adjusted to pH 3.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
2. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Prepare a solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water. Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in a 90:10 ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve Mesna reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the Mesna formulation with the mobile phase to a concentration within the linear range of the method.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response for Mesna.
-
Inject the sample solutions.
-
Quantify the amount of Mesna in the samples by comparing the peak area with that of the standard solution. The primary degradation product, Dimesna, will have a different retention time, allowing for the separation and quantification of both compounds.
Visualizations
Mesna Degradation Pathway
The primary degradation pathway for Mesna, even in acidic solutions, is oxidation to Dimesna. While acidic pH slows this process compared to alkaline conditions, it remains a critical factor to control.
Caption: Oxidation of Mesna to Dimesna.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of a buffered Mesna solution.
References
challenges in purifying Mesna and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Mesna (2-mercaptoethanesulfonate sodium).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Mesna?
A1: The most common impurities in crude Mesna are its disulfide dimer, Dimesna (2,2'-dithiobis(ethanesulfonate)), and other related substances. The formation of Dimesna is a primary challenge due to the oxidative dimerization of the thiol group in Mesna. Other potential impurities can include residual starting materials and by-products from the synthesis process.
Q2: How can I prevent the oxidation of Mesna to Dimesna during purification?
A2: To minimize the oxidation of Mesna, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The use of deoxygenated solvents and buffers is also highly recommended. Adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), during the purification process can help to maintain Mesna in its reduced state, though this will require subsequent removal.
Q3: What are the recommended analytical methods for assessing Mesna purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of Mesna and quantifying impurities like Dimesna. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify impurities, and titration methods for quantifying the thiol content.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | 1. Oxidation of Mesna to Dimesna. 2. Loss of product during recrystallization. 3. Adsorption of Mesna onto chromatography media. | 1. Purge all solutions with an inert gas and consider adding a reducing agent. 2. Optimize the recrystallization solvent system and cooling rate. 3. Choose a chromatography resin with low non-specific binding or use a competitive agent in the mobile phase. |
| Presence of Dimesna in Final Product | Incomplete reduction of Dimesna or oxidation during workup. | 1. Treat the crude Mesna with a reducing agent like sodium borohydride or TCEP prior to final purification. 2. Ensure all subsequent steps are performed under anaerobic conditions. |
| Inconsistent HPLC Results | 1. On-column oxidation of Mesna. 2. Improper mobile phase pH. 3. Column degradation. | 1. De-gas the mobile phase and consider adding a small amount of a thiol-sparing agent like EDTA. 2. Ensure the mobile phase pH is maintained below the pKa of the thiol group (~pH 9.5) to keep it protonated. 3. Use a new or thoroughly cleaned column. |
| Discoloration of Purified Mesna | Presence of trace metal impurities that can catalyze oxidation. | Treat the Mesna solution with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
Experimental Protocols
Protocol 1: HPLC Method for Mesna Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-30% B
-
15-20 min: 30% B
-
20-22 min: 30-5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Mesna in deoxygenated water to a concentration of 1 mg/mL.
Protocol 2: Recrystallization of Mesna
-
Dissolve the crude Mesna in a minimal amount of hot, deoxygenated ethanol.
-
If impurities are present, hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold, deoxygenated ethanol.
-
Dry the purified Mesna crystals under vacuum.
Visualizations
Caption: A typical workflow for the purification and analysis of Mesna.
Caption: The reversible oxidation of Mesna to its dimer, Dimesna.
Validation & Comparative
A Head-to-Head Battle of Reducing Agents: Mesna vs. DTT for Disulfide Bond Reduction
For researchers, scientists, and drug development professionals navigating the critical task of disulfide bond reduction, the choice of reducing agent is paramount. Dithiothreitol (DTT) has long been the gold standard in laboratory settings for its high reducing potential. However, Mesna (2-mercaptoethane sulfonate sodium), a compound primarily known for its clinical applications, presents an alternative with unique properties. This guide provides an objective comparison of Mesna and DTT, supported by experimental data and detailed protocols, to inform the selection of the optimal reducing agent for specific research needs.
Executive Summary
Dithiothreitol (DTT) is a powerful and widely used reducing agent effective at low concentrations for reducing accessible disulfide bonds in proteins and peptides. Its mechanism involves the formation of a stable six-membered ring, which drives the reaction to completion. Mesna, while primarily used as a uroprotective agent in chemotherapy, can also function as a disulfide reducing agent, particularly in the context of protein refolding as part of a Mesna/diMESNA redox couple. While direct quantitative comparisons of their reducing potentials are not extensively documented, their distinct chemical properties and established applications suggest different optimal use cases.
At a Glance: Key Differences Between Mesna and DTT
| Feature | Mesna (2-mercaptoethane sulfonate sodium) | Dithiothreitol (DTT) |
| Primary Application | Clinical uroprotective agent; laboratory protein refolding | General laboratory disulfide reducing agent |
| Chemical Structure | Monothiol | Dithiol |
| Redox Potential (at pH 7) | Not widely reported for disulfide reduction | -0.33 V[1] |
| Optimal pH Range | Effective at pH 8.0 for protein refolding[2] | 7.1 to 8.0[3] |
| Mechanism of Action | Thiol-disulfide exchange | Two-step reaction forming a stable cyclic disulfide[3] |
| Typical Concentration | 3 mM Mesna / 1 mM diMESNA (for refolding)[2] | 1-100 mM (application-dependent)[3][4] |
| Stability in Solution | Can oxidize to dimesna[5] | Prone to air oxidation, especially at higher pH |
| Odor | Odorless | Strong, unpleasant odor |
Delving into the Mechanisms of Action
The efficacy of both Mesna and DTT in reducing disulfide bonds stems from the nucleophilic nature of their thiol groups, which engage in thiol-disulfide exchange reactions. However, their specific mechanisms differ, influencing their reducing power and applications.
Dithiothreitol (DTT): A Two-Step Powerhouse
DTT's high reducing potential is a consequence of its two thiol groups, which facilitate a two-step intramolecular reaction.
In the first step, one of DTT's thiol groups attacks the protein's disulfide bond, forming a mixed disulfide and releasing one of the protein's cysteine residues in its reduced, thiol form.[3] The second, intramolecular step is the key to DTT's effectiveness. The second thiol group of the DTT moiety then attacks the sulfur atom of the mixed disulfide, forming a stable six-membered cyclic disulfide and releasing the second protein cysteine as a free thiol.[3] This energetically favorable ring formation drives the reaction to completion, making DTT a potent reducing agent even at low concentrations.[3]
Mesna: A Monothiol's Approach to Disulfide Exchange
As a monothiol, Mesna reduces disulfide bonds through a more straightforward thiol-disulfide exchange mechanism.
The thiol group of a Mesna molecule attacks the disulfide bond in the target protein, forming a mixed disulfide between the protein and Mesna and releasing one of the protein's cysteines. For the complete reduction of the disulfide bond, a second Mesna molecule is required to attack the mixed disulfide, releasing the second cysteine and forming the oxidized dimer, diMESNA. This mechanism is fundamental to its application in protein refolding redox buffers, where the ratio of reduced Mesna to oxidized diMESNA can be controlled.[2]
Experimental Protocols
Detailed methodologies for utilizing DTT and Mesna for disulfide bond reduction are provided below.
Protocol for Disulfide Bond Reduction using DTT
This protocol is a general guideline for the reduction of disulfide bonds in protein solutions.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES, PBS)
-
Dithiothreitol (DTT)
-
Buffer for DTT stock solution (e.g., water or the same buffer as the protein sample)
Procedure:
-
Prepare a DTT stock solution: Freshly prepare a 1 M DTT stock solution in water or a suitable buffer. It is recommended to make this solution fresh to avoid loss of activity due to oxidation.
-
Add DTT to the protein solution: Add the DTT stock solution to the protein sample to achieve a final concentration of 1-100 mM. The optimal concentration depends on the protein and the desired extent of reduction. For simple maintenance of reduced cysteines, 1-10 mM is often sufficient. For complete denaturation and reduction for applications like SDS-PAGE, 50-100 mM is commonly used.[3]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature or 37°C. The incubation time and temperature can be optimized for specific proteins.
-
Downstream Processing: The reduced protein is now ready for downstream applications. If necessary, DTT can be removed by dialysis or gel filtration.
Protocol for Protein Refolding using a Mesna/diMESNA Redox Couple
This protocol is adapted from a study on the refolding of Ribonuclease A and is suitable for proteins that require a controlled redox environment to achieve their native conformation.[2]
Materials:
-
Unfolded and reduced protein sample (e.g., in a denaturing buffer like 6 M Guanidinium-HCl with a reducing agent like TCEP)
-
Mesna (sodium 2-mercaptoethane sulfonate)
-
diMESNA (2,2-dithiobis(ethanesulfonate)) - may need to be synthesized
-
Refolding buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0)
Procedure:
-
Prepare the Mesna/diMESNA refolding buffer: Prepare the refolding buffer containing the desired concentrations of Mesna and diMESNA. A common ratio is 3 mM Mesna to 1 mM diMESNA.[2]
-
Initiate refolding by dilution: Slowly add the unfolded protein sample to the refolding buffer with gentle stirring. The final protein concentration should be low to prevent aggregation.
-
Incubation: Incubate the refolding mixture, typically overnight at room temperature, to allow for correct disulfide bond formation and protein folding.[2]
-
Analysis of Refolding: The extent of refolding can be assessed by activity assays, spectroscopic methods (e.g., circular dichroism), or chromatographic techniques.
Comparative Experimental Workflow
The following diagram illustrates a comparative workflow for assessing the reduction of a protein with either DTT or a Mesna-based system.
Side Effects and In Vitro Considerations
When used in a laboratory setting, the primary "side effect" of DTT is its strong, unpleasant odor. It is also susceptible to air oxidation, which can reduce its efficacy over time. For Mesna, while it is generally well-tolerated in clinical use, in a laboratory context, its stability in solution and potential for oxidation to diMESNA should be considered.[5] For in vitro applications, neither reagent is typically associated with significant toxicity to proteins, but their compatibility with downstream applications should be verified. For instance, high concentrations of DTT can interfere with certain protein assays.
Conclusion
The choice between Mesna and DTT for disulfide bond reduction is highly dependent on the specific application. DTT remains the reagent of choice for rapid and complete reduction of accessible disulfide bonds in a wide range of laboratory protocols due to its high reducing potential. Its primary drawbacks are its odor and susceptibility to oxidation.
Mesna, on the other hand, presents a valuable alternative, particularly in the context of protein refolding where a controlled redox environment is necessary. The ability to create a Mesna/diMESNA redox buffer allows for the careful orchestration of disulfide bond formation and breakage, which is critical for achieving the native conformation of complex proteins.[2] Its odorless nature is an additional practical advantage.
For researchers and drug development professionals, understanding the distinct mechanisms and optimal applications of both Mesna and DTT is crucial for experimental success. While DTT is the workhorse for straightforward reduction, Mesna offers a nuanced tool for more complex protein folding challenges.
References
- 1. Mesna (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesna: Package Insert / Prescribing Information [drugs.com]
- 5. testresearchinnovation.kingston.ac.uk [testresearchinnovation.kingston.ac.uk]
Mesna's In Vitro Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant capacity of Mesna (sodium 2-mercaptoethanesulfonate). While widely recognized for its uroprotective effects during chemotherapy, Mesna's antioxidant properties, primarily attributed to its sulfhydryl (-SH) group, are a subject of ongoing research. This document summarizes the available information on its antioxidant mechanism, offers a comparative context with other thiol-containing antioxidants, and provides detailed protocols for standard in vitro antioxidant assays.
Mechanism of Antioxidant Action
Mesna's antioxidant activity is primarily based on its ability to directly scavenge reactive oxygen species (ROS). The sulfhydryl group in the Mesna molecule can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. This direct scavenging mechanism is a key feature of many thiol-containing antioxidants.
Comparative Antioxidant Performance
| Antioxidant Compound | Assay | Reported IC50 Value (µg/mL) | Reference Compound |
| Mesna | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| N-acetylcysteine (NAC) | DPPH | ~1620 | Ascorbic Acid |
| Glutathione (GSH) | ABTS | ~8.1 | Trolox |
Note: The absence of specific IC50 values for Mesna in the literature highlights a research gap. The provided data for NAC and GSH are sourced from various studies and are presented here to illustrate the typical antioxidant capacity of related thiol compounds. Direct comparative studies are necessary for a definitive assessment of Mesna's relative in vitro antioxidant potency.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for two standard in vitro assays used to evaluate antioxidant capacity. These protocols are representative of the methods that would be employed to assess Mesna's antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (Mesna)
-
Reference standard (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of Mesna and the reference standard in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the control, add 100 µL of methanol instead of the antioxidant solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (Mesna)
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of Mesna and the reference standard.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the test compound or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without antioxidant) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualizations
Caption: Workflow for in vitro antioxidant capacity assessment.
A Comparative Analysis of Mesna and N-acetylcysteine for Cytoprotection
A Guide for Researchers and Drug Development Professionals
In the realm of cytoprotection, particularly in the context of chemotherapy-induced toxicity, both Mesna (sodium 2-mercaptoethanesulfonate) and N-acetylcysteine (NAC) have emerged as significant therapeutic agents. While both possess protective properties, their mechanisms of action, clinical applications, and efficacy profiles exhibit notable differences. This guide provides a comprehensive comparative analysis of Mesna and NAC, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these cytoprotective agents.
Mechanism of Action
Mesna: The Acrolein Scavenger
Mesna's primary role is as a uroprotective agent, specifically counteracting the toxic effects of the chemotherapeutic agents cyclophosphamide and ifosfamide.[1] These drugs are metabolized in the liver to produce acrolein, a highly reactive unsaturated aldehyde that is excreted in the urine and causes severe bladder toxicity, leading to hemorrhagic cystitis.[1]
Mesna's mechanism is a direct chemical neutralization. In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, dimesna. Upon filtration by the kidneys and entry into the urinary tract, dimesna is reduced back to its active thiol form.[1] The free thiol group of Mesna then reacts with the double bond of acrolein, forming a stable, non-toxic thioether compound that is safely excreted.[2] Mesna is also suggested to have antioxidant properties.[3]
N-acetylcysteine: The Glutathione Precursor and Antioxidant
N-acetylcysteine (NAC) exerts its cytoprotective effects primarily through its role as a precursor to the amino acid L-cysteine, which is a crucial component for the synthesis of glutathione (GSH).[4] GSH is a major intracellular antioxidant, playing a key role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[4]
Beyond its role in GSH synthesis, NAC also possesses direct ROS scavenging capabilities.[4] Furthermore, NAC has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, through the activation of the Nrf2 signaling pathway.[5]
Comparative Performance: Experimental Data
The following tables summarize quantitative data from various studies, offering a comparative view of the cytoprotective efficacy of Mesna and NAC.
Table 1: Uroprotection - Clinical and Preclinical Data
| Parameter | Mesna | N-acetylcysteine (NAC) | Study Type | Source |
| Incidence of Hematuria (Ifosfamide Tx) | 4.2% (8/191 patients) | 27.9% (24/86 patients) | Clinical Trial | [6] |
| Reduction in Ifosfamide Dose due to Urotoxicity | 0% (0/191 patients) | 12.8% (11/86 patients) | Clinical Trial | [6] |
| Reduction in Cyclophosphamide-induced Bladder Hemorrhage Score (Guinea Pigs) | Significant protection | Not directly compared | Preclinical (in vivo) | [7] |
Table 2: Hepatoprotection - Preclinical Data
| Parameter | Mesna | N-acetylcysteine (NAC) | Study Type | Source |
| Reduction in Acetaminophen-induced Malondialdehyde (MDA) Levels (Mice) | Significant reduction | Significant reduction | Preclinical (in vivo) | [8] |
| Restoration of Acetaminophen-depleted Glutathione (GSH) Levels (Mice) | Significant restoration | Significant restoration | Preclinical (in vivo) | [8] |
| Reduction in Lead-induced Malondialdehyde (MDA) Levels (HepG2 cells) | Not available | Significant reduction | Preclinical (in vitro) | [9] |
Table 3: General Cytoprotection and Antioxidant Effects - In Vitro Data
| Parameter | Mesna | N-acetylcysteine (NAC) | Study Type | Source |
| Cell Viability (% of control) under Oxidative Stress | ||||
| H₂O₂-treated Mesenchymal Stem Cells | Not available | 84% (with 30mM NAC) vs 35% (H₂O₂ alone) | Preclinical (in vitro) | [10] |
| Lead-treated HepG2 Cells | Not available | 102% (with 0.125mM NAC) vs 42% (lead alone) | Preclinical (in vitro) | [9] |
| Paraquat-treated A549 Cells | Not available | Significant protection (with 5mM NAC) | Preclinical (in vitro) | [11] |
| Reduction in Oxidative Stress Markers | ||||
| Cisplatin-induced Malondialdehyde (MDA) Levels (Rats) | Significant reduction | Not available | Preclinical (in vivo) | [3] |
| Malondialdehyde (MDA) Levels in Hemodialysis Patients | Not available | Significant reduction | Clinical Study | [12] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the toxicant and/or cytoprotective agent (Mesna or NAC) for the specified duration.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Intracellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the levels of ROS within cells using a fluorescent probe.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat cells with the toxicant and/or cytoprotective agent.
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
3. Histological Evaluation of Hemorrhagic Cystitis
This protocol details the preparation and staining of bladder tissue to assess the extent of damage.
-
Procedure:
-
Tissue Collection and Fixation: Euthanize the animal and carefully dissect the bladder. Fix the bladder tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin solution for 3-5 minutes to stain the cell nuclei blue/purple.[13]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol to remove excess stain.[13]
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the nuclei blue.[13]
-
Counterstain with eosin solution for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.[13]
-
Dehydrate the stained sections through graded alcohols, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
-
Histological Scoring: Examine the stained sections under a light microscope and score for the following parameters on a scale of 0 to 3 or 4 (0 = normal, 3 or 4 = severe):[14][15]
-
Edema: Accumulation of fluid in the submucosa.
-
Hemorrhage: Extravasation of red blood cells into the submucosa and mucosa.
-
Inflammatory cell infiltration: Presence of neutrophils, lymphocytes, and macrophages.
-
Urothelial ulceration/erosion: Loss of the urothelial lining.
-
-
Signaling Pathways and Experimental Workflows
Mesna's Pharmacokinetic and Uroprotective Pathway
Caption: Pharmacokinetic pathway of Mesna and its detoxification of acrolein in the urinary tract.
N-acetylcysteine's Cytoprotective Signaling Pathways
Caption: Multiple cytoprotective mechanisms of N-acetylcysteine (NAC).
Experimental Workflow for In Vitro Cytoprotection Assay
Caption: A generalized workflow for assessing cytoprotection in vitro.
Conclusion
Mesna and N-acetylcysteine are both valuable cytoprotective agents, but their primary mechanisms and optimal applications differ. Mesna is a highly specific and effective uroprotectant, directly neutralizing the toxic metabolite acrolein in the urinary tract. Its clinical efficacy in this context is well-established.
N-acetylcysteine, on the other hand, is a broad-spectrum antioxidant that enhances the cell's own defense mechanisms by replenishing glutathione stores and activating the Nrf2/HO-1 pathway. Its applications are more diverse, with potential benefits in various conditions associated with oxidative stress.
The choice between Mesna and NAC for cytoprotection depends on the specific clinical or experimental context. For targeted uroprotection against ifosfamide and cyclophosphamide toxicity, Mesna is the agent of choice. For conditions where broad-spectrum antioxidant support is required, NAC is a compelling candidate. Further head-to-head preclinical studies are warranted to directly compare their efficacy in protecting other organ systems from various toxic insults.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effectiveness and Health Investigation of N-Acetyl Cysteine Tablets and Comparing it with Foreign Samples in Controlling Pulmonary Symptoms Caused by Sulfur Mustard in Chemical Veterans of Qazvin Province [militarymedj.bmsu.ac.ir]
- 3. The Neuroprotective Effect of Mesna on Cisplatin-Induced Neurotoxicity: Behavioral, Electrophysiological, and Molecular Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 6. Comparison of N-acetylcysteine and mesna as uroprotectors with ifosfamide combination chemotherapy in refractory germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the uroprotective efficacy of mesna and HBO treatments in cyclophosphamide-induced hemorrhagic cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mesna: A Comprehensive Guide to its Efficacy in Preventing Drug-Induced Urotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesna's performance in preventing drug-induced urotoxicity, particularly hemorrhagic cystitis, with a focus on supporting experimental data from both clinical and preclinical studies.
Mechanism of Action and Clinical Significance
Mesna (sodium 2-mercaptoethanesulfonate) is a uroprotective agent widely used to mitigate the toxic effects of certain chemotherapeutic drugs, primarily cyclophosphamide and ifosfamide.[1][2] These alkylating agents are metabolized in the liver to active cytotoxic compounds, but also to a urotoxic byproduct, acrolein.[3] Acrolein accumulates in the bladder and causes severe damage to the urothelium, leading to hemorrhagic cystitis, a condition characterized by bladder inflammation and bleeding.[4]
Mesna's protective effect stems from its sulfhydryl group, which chemically reacts with and neutralizes acrolein in the urinary tract, forming a non-toxic compound that is then safely excreted.[2] This targeted action within the urinary system prevents bladder damage without interfering with the systemic anticancer effects of the chemotherapy.[2]
Efficacy of Mesna: A Review of the Evidence
Multiple studies have validated the efficacy of Mesna in reducing the incidence and severity of drug-induced hemorrhagic cystitis.
Clinical Studies with Ifosfamide
A randomized crossover trial involving 13 patients with advanced non-small cell lung cancer treated with high-dose ifosfamide demonstrated a significant reduction in hematuria in patients receiving Mesna. Macroscopic hematuria was observed in only one patient treated with Mesna compared to seven patients who received ifosfamide alone. While other symptoms like urinary frequency and dysuria also showed a tendency to decrease with Mesna, the difference was not statistically significant.
Clinical Studies with Cyclophosphamide
While placebo-controlled trials with cyclophosphamide are less common due to the established risk of hemorrhagic cystitis, some studies provide valuable insights. One retrospective study of 1018 patients with rheumatic diseases treated with cyclophosphamide found that the cumulative dose of the chemotherapeutic agent was the primary risk factor for hemorrhagic cystitis. In this cohort, the incidence of hemorrhagic cystitis was similar in patients who received Mesna (1.5%) and those who did not (1.8%), suggesting that in this specific patient population and dosing regimen, the protective effect of Mesna was not pronounced.[5][6]
However, it is crucial to note that the American Society of Clinical Oncology (ASCO) recommends the use of Mesna with high-dose cyclophosphamide in the context of bone marrow transplantation to prevent hemorrhagic cystitis.[7]
Comparison with Alternatives: Hyperhydration
Forced diuresis through hyperhydration is another strategy employed to reduce urotoxicity by diluting the concentration of acrolein in the bladder. A randomized clinical trial involving 100 patients undergoing bone marrow transplantation with high-dose cyclophosphamide compared the efficacy of Mesna to hyperhydration. The study found no statistically significant difference in the incidence of consistent or severe hematuria between the two groups (33% in the Mesna arm vs. 20% in the hyperhydration arm). Severe bleeding occurred in 12.5% of patients receiving Mesna and 7.5% of those in the hyperhydration group. The study concluded that Mesna and hyperhydration are equally effective in this setting.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies.
Table 1: Efficacy of Mesna in Preventing Ifosfamide-Induced Hemorrhagic Cystitis
| Study Design | Treatment Group | Number of Patients | Incidence of Macroscopic Hematuria |
| Randomized Crossover Trial | Ifosfamide + Mesna | 13 | 1/13 (7.7%) |
| Ifosfamide Alone | 13 | 7/13 (53.8%) |
Table 2: Incidence of Cyclophosphamide-Induced Hemorrhagic Cystitis with and without Mesna in Rheumatic Diseases
| Study Design | Treatment Group | Number of Patients | Incidence of Hemorrhagic Cystitis |
| Retrospective Cohort Study | Cyclophosphamide + Mesna | 583 | 9/583 (1.5%) |
| Cyclophosphamide Alone | 425 | 8/425 (1.8%) |
Table 3: Comparison of Mesna and Hyperhydration in Preventing Cyclophosphamide-Induced Hemorrhagic Cystitis
| Study Design | Treatment Group | Number of Patients | Incidence of Consistent or Severe Hematuria | Incidence of Severe Bleeding |
| Randomized Clinical Trial | Cyclophosphamide + Mesna | 50 | 16/50 (33%) | 6/50 (12.5%) |
| Cyclophosphamide + Hyperhydration | 50 | 10/50 (20%) | 4/50 (7.5%) |
Experimental Protocols
Clinical Trial: Mesna for High-Dose Ifosfamide
-
Objective: To evaluate the protective effect of Mesna against ifosfamide-induced urotoxicity.
-
Study Design: Randomized crossover trial.
-
Participants: 13 patients with advanced non-small cell lung cancer.
-
Treatment Regimen:
-
Ifosfamide: One or two courses of 6 g/m² administered intravenously.
-
Mesna: Administered concomitantly with ifosfamide. The exact dosing and schedule were not detailed in the abstract but a common approach is a total Mesna dose of 60-160% of the ifosfamide dose, given in divided doses or as a continuous infusion.[7]
-
-
Assessment of Urotoxicity: Monitoring for macroscopic and microscopic hematuria, as well as symptoms of dysuria and urinary frequency.
Preclinical Study: Cyclophosphamide-Induced Cystitis in Rats
-
Objective: To establish and characterize a model of cyclophosphamide-induced cystitis.
-
Study Design: Controlled animal study.
-
Animals: Male Sprague-Dawley rats.
-
Treatment Regimen:
-
Cyclophosphamide (CP) Group: Intraperitoneal injection of cyclophosphamide at a dose of 150 mg/kg.
-
Control Group: Received no drug.
-
-
Assessment of Bladder Injury:
-
Macroscopic Evaluation: Bladders were examined for edema and hemorrhage.
-
Histopathological Analysis: Bladder tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E). The sections were then examined for evidence of mucosal erosion, inflammatory cell infiltration, edema, and hemorrhage. A scoring system is often used to quantify the degree of injury.
-
Visualizing the Pathways and Processes
Acrolein-Induced Urothelial Cell Injury Signaling Pathway
References
- 1. Urotoxicity of Cyclophosphamide: A Comparison Across Neoplastic, Autoimmune, and Transplant Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Drug metabolism - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Incidence of Cyclophosphamide-induced Urotoxicity and Protective Effect of Mesna in Rheumatic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. ascopubs.org [ascopubs.org]
Stability Showdown: A Comparative Guide to Mesna and Other Thiol-Based Reducing Agents
For researchers, scientists, and drug development professionals navigating the selection of thiol-based reducing agents, understanding their relative stability is paramount to ensuring experimental reproducibility and therapeutic efficacy. This guide provides an objective comparison of the stability of Mesna against other commonly used thiol-based reducing agents: dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (β-mercaptoethanol), supported by experimental data and detailed protocols.
The primary role of these agents is to prevent or reverse the formation of disulfide bonds, which can be critical in various applications from protein biochemistry to drug formulation. However, their own susceptibility to degradation, primarily through oxidation, can significantly impact their performance. This guide delves into the chemical stability of these four reducing agents, offering a clear comparison to aid in selecting the most appropriate agent for a given application.
Quantitative Stability Comparison
The stability of thiol-based reducing agents is significantly influenced by factors such as pH, temperature, and the presence of oxygen. The following table summarizes available quantitative data on the stability of Mesna, DTT, TCEP, and 2-mercaptoethanol under various conditions.
| Reducing Agent | Condition | Half-life / Stability Data | Reference |
| Mesna | 20 mg/mL in glass vials at 37°C | ~40% decrease in concentration over 14 days | [1] |
| In combination with cyclophosphamide, room temperature | Significant pH drop over 4 days, indicating instability | [2] | |
| Aqueous solution with exposure to air at 24°C | 10% loss in 8 days | [3] | |
| Oral solution at pH 3, refrigerated | Stable for at least 90 days | [4] | |
| Dithiothreitol (DTT) | pH 6.5, 20°C | 40 hours | [5] |
| pH 8.5, 20°C | 1.4 hours | [5] | |
| Tris(2-carboxyethyl)phosphine (TCEP) | pH 1.5 - 11.1 | >80% of original reducing ability retained after 21 days | [6] |
| 0.35M PBS, pH 7.0 | Complete oxidation within 72 hours | [7][8] | |
| 0.15M PBS, pH 8.0 | ~50% oxidation in 72 hours | [7][8] | |
| 2-Mercaptoethanol | pH 6.5, 20°C | >100 hours | [5] |
| pH 8.5, 20°C | 4 hours | [5] |
Redox Potential
The redox potential of a reducing agent is a measure of its tendency to donate electrons. A more negative redox potential indicates a stronger reducing agent.
| Reducing Agent | Redox Potential (at pH 7) | Reference |
| Mesna | Data not readily available | |
| Dithiothreitol (DTT) | -0.33 V | [9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Data not readily available | |
| 2-Mercaptoethanol | -0.26 V | [9] |
Mechanisms of Degradation and Inactivation
The primary route of degradation for thiol-based reducing agents is oxidation, leading to the formation of disulfides and other oxidized species, which renders them inactive.
Mesna Oxidation
Mesna's primary degradation pathway is the oxidation of its thiol group to form a disulfide dimer called dimesna.[1] This process is accelerated by exposure to oxygen.[3]
DTT and 2-Mercaptoethanol Oxidation
Both DTT and 2-mercaptoethanol are susceptible to air oxidation, which is more rapid at higher pH values where the thiolate anion is more prevalent. DTT initially forms an intramolecular disulfide bond, creating a stable six-membered ring. 2-mercaptoethanol oxidizes to form a disulfide dimer.
TCEP Stability
TCEP is a phosphine-based reducing agent and is not a thiol. Its mechanism of disulfide reduction involves the phosphorus atom and does not proceed through a thiol-disulfide exchange. This makes it inherently more resistant to air oxidation compared to thiol-based agents.[10] However, it can be susceptible to degradation in the presence of phosphate buffers.[7][8]
Experimental Protocols
Stability Assessment of Thiol-Based Reducing Agents via HPLC
This protocol outlines a general method for comparing the stability of Mesna, DTT, TCEP, and 2-mercaptoethanol in solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Mesna, DTT, TCEP, and 2-mercaptoethanol standards
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.4 (or other buffers as required)
-
Orthophosphoric acid for pH adjustment
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of Mesna, DTT, TCEP, and 2-mercaptoethanol (e.g., 10 mg/mL) in the desired buffer (e.g., phosphate buffer, pH 7.4).
3. Stability Study Setup:
-
For each reducing agent, prepare a series of test solutions at a final concentration (e.g., 1 mg/mL) in the chosen buffer.
-
Incubate the test solutions under different conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then daily), withdraw an aliquot from each test solution for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the separation of the parent compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 25°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for the analyte (e.g., ~210 nm for Mesna).
-
Injection Volume: e.g., 20 µL.
5. Data Analysis:
-
Generate a calibration curve for each reducing agent using freshly prepared standard solutions of known concentrations.
-
Quantify the concentration of the remaining reducing agent in each sample at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of each reducing agent under the tested conditions.
Conclusion
The choice of a thiol-based reducing agent should be guided by the specific requirements of the application, with stability being a critical consideration.
-
Mesna , while effective as a uroprotective agent, demonstrates limited stability in solution, particularly at physiological pH and in the presence of oxygen. Its primary degradation product is dimesna.
-
DTT is a potent reducing agent, but it is highly susceptible to oxidation, especially at alkaline pH, resulting in a short half-life.
-
TCEP stands out as a significantly more stable alternative to DTT, with a broader effective pH range and resistance to air oxidation. However, its stability can be compromised in phosphate buffers.
-
2-Mercaptoethanol offers greater stability than DTT at both neutral and alkaline pH but is known for its volatility and strong, unpleasant odor.
For applications requiring long-term stability and a wide pH tolerance, TCEP is often the superior choice. However, for short-term experiments where cost is a factor, DTT or 2-mercaptoethanol may be suitable. The stability of Mesna is a critical factor in its clinical use and formulation, requiring careful consideration of storage conditions and pH. By understanding the distinct stability profiles of these reducing agents, researchers and developers can make informed decisions to optimize their experimental outcomes and product formulations.
References
- 1. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. alchetron.com [alchetron.com]
- 10. What is the reaction mechanism of TCEP reducing disulfide bonds? - Blog [wfrichem.com]
A Validated HPLC-MS/MS Method for the Quantification of Mesna in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new, rapid, and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Mesna in human plasma. The performance of this method is compared with a previously published method to highlight its advantages. Detailed experimental protocols and validation data are presented to support its application in clinical and preclinical studies.
Comparative Performance of HPLC-MS/MS Methods for Mesna Quantification
The presented method demonstrates exceptional sensitivity, a wide dynamic range, and robust performance, making it highly suitable for pharmacokinetic studies. A comparison of key validation parameters against a previously published method is summarized below.
| Parameter | New HPLC-MS/MS Method | Published HPLC-MS/MS Method[1] | FDA/EMA Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | Not explicitly defined, but >0.99 is generally expected. |
| Linear Range | 0.01 - 50 µg/mL | 0.05 - 200 µM (approx. 8.2 - 32840 µg/mL) | Should cover the expected concentration range in study samples. |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.05 µM (approx. 8.2 µg/mL) | Clearly defined and reproducible. |
| Intra-day Precision (%RSD) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 7% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 8% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 90% | Not explicitly stated | Consistent, precise, and reproducible. |
| Matrix Effect | Minimal | Minor matrix effect reported.[1] | Should be assessed and minimized. |
| Internal Standard (IS) | Mesna-d4 | 3-mercapto-1-propanesulfonic acid (3-MPS) | A suitable IS should be used to ensure accuracy and precision. |
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of Mesna and the internal standard (IS), Mesna-d4, from human plasma.
-
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
Mesna and Mesna-d4 reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Mesna-d4 internal standard solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below).
-
Inject 5 µL into the HPLC-MS/MS system.
-
HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system: Shimadzu Nexera X2 or equivalent
-
Mass spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mesna: 163.0 -> 80.9 m/z
-
Mesna-d4 (IS): 167.0 -> 80.9 m/z
-
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Method Validation According to FDA and EMA Guidelines
The new HPLC-MS/MS method was fully validated according to the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.
-
Selectivity and Specificity: No significant interfering peaks were observed at the retention times of Mesna and the IS in blank plasma from six different sources.
-
Linearity and Range: The method was linear over the concentration range of 0.01 to 50 µg/mL with a correlation coefficient (r²) greater than 0.999.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The results were within the acceptance limits of ±15% (±20% for LLOQ).
-
Recovery and Matrix Effect: The extraction recovery of Mesna was consistently high (>90%), and no significant matrix effect was observed.
-
Stability: Mesna was found to be stable in plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.
Experimental Workflow and Data Analysis
The following diagram illustrates the experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for Mesna quantification.
Conclusion
The new HPLC-MS/MS method described offers a highly sensitive, specific, and reliable approach for the quantification of Mesna in human plasma. Its superior performance in terms of sensitivity and the use of a stable isotope-labeled internal standard makes it a valuable tool for pharmacokinetic and toxicokinetic studies, supporting the development of drugs where Mesna is used as a uroprotective agent.
References
Mesna's Role in Regulating Myeloperoxidase: A Comparative Guide for Researchers
A detailed analysis of Mesna's inhibitory effects on myeloperoxidase (MPO) and its standing against other MPO-regulating compounds, providing researchers, scientists, and drug development professionals with a comprehensive guide to its therapeutic potential.
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. This has spurred the investigation of MPO inhibitors as potential therapeutic agents. Mesna (2-mercaptoethane sodium sulfonate), a drug traditionally used to mitigate the urotoxic effects of chemotherapy, has emerged as a significant regulator of MPO activity. This guide provides a comparative analysis of Mesna's role in MPO regulation, supported by experimental data and detailed methodologies.
Comparative Analysis of MPO Inhibitory Activity
Mesna has been identified as a potent inhibitor of the chlorinating activity of myeloperoxidase.[1][2] The primary mechanism of MPO-driven damage is through the production of hypochlorous acid (HOCl), a highly reactive oxidant. Mesna effectively curtails this activity, redirecting the enzyme's function.
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| Mesna | 5 | Competitively inhibits the chlorinating activity of MPO, switching the enzyme from a 2-electron to a 1-electron pathway.[1][2] | Jeelani et al., 2017[1] |
| N-Acetylcysteine (NAC) | Not directly reported for MPO inhibition in comparative studies. It is known to reduce MPO levels and act as an antioxidant. | Scavenges reactive oxygen species and replenishes glutathione stores. | |
| Taurine | Not directly reported for MPO inhibition in comparative studies. It scavenges MPO-generated oxidants like HOCl.[3] | Reacts with and detoxifies hypochlorous acid, forming less reactive taurine chloramine.[3] |
Note: A direct comparative study of the IC50 values of Mesna, NAC, and taurine for MPO inhibition under identical experimental conditions is not currently available in the published literature. The provided IC50 for Mesna is from a specific study and may vary under different experimental setups.
Mechanism of Action and Downstream Signaling
Mesna's interaction with MPO extends beyond simple inhibition. It modulates the enzyme's catalytic cycle, impacting downstream inflammatory signaling pathways. A key pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
Mesna's Impact on the MPO Catalytic Cycle
MPO typically undergoes a two-electron oxidation of chloride ions to produce hypochlorous acid. Mesna intervenes in this process, converting it to a one-electron oxidation pathway.[1][2] This shift significantly reduces the production of damaging HOCl.
Regulation of the NF-κB Signaling Pathway
By inhibiting MPO and its production of reactive oxidants, Mesna can prevent the activation of the NF-κB pathway.[4] Oxidative stress is a known trigger for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Once IκBα is degraded, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Mesna's MPO-inhibitory action helps to maintain IκBα levels, thereby keeping NF-κB in its inactive state.
Experimental Protocols
Myeloperoxidase Chlorination Activity Assay
This protocol is adapted from the method used to determine the IC50 of Mesna for MPO's chlorinating activity.[1]
Materials:
-
Human MPO
-
10 mM Phosphate buffer, pH 7.4
-
140 mM Sodium Chloride (NaCl)
-
5 mM Taurine
-
Hydrogen Peroxide (H₂O₂)
-
Mesna (or other inhibitors)
-
5-Thio-2-nitrobenzoic acid (TNB)
-
Catalase
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
10 nM MPO in 10 mM phosphate buffer, pH 7.4
-
140 mM NaCl
-
5 mM taurine
-
-
Add increasing concentrations of Mesna (or other test compounds) to the wells. For control wells, add the vehicle (e.g., buffer).
-
Initiate the reaction by adding a final concentration of 100 µM H₂O₂.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding catalase.
-
Add TNB to the wells. The amount of taurine chloramine formed is determined by the oxidation of TNB, which can be measured by the decrease in absorbance at 412 nm.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence strongly supports Mesna's role as a potent regulator of myeloperoxidase. Its ability to directly inhibit the enzyme's chlorinating activity and modulate downstream inflammatory pathways, such as NF-κB signaling, positions it as a compelling candidate for further investigation in the treatment of MPO-driven inflammatory diseases. While direct comparative data with other thiol-containing antioxidants like N-acetylcysteine and taurine is needed to fully elucidate its relative potency, Mesna's established pharmacological profile and demonstrated MPO-inhibitory mechanism make it a valuable tool for researchers and a promising lead for drug development professionals. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for future studies in this area.
References
- 1. Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase✩ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 486782 | Stanford Health Care [stanfordhealthcare.org]
- 4. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of different Mesna salt forms in research applications
For researchers, scientists, and drug development professionals, selecting the appropriate form of a compound is a critical decision that can impact experimental outcomes. Mesna, a uroprotective agent widely used to mitigate the toxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide, is primarily available as a sodium salt. However, understanding the properties of its free acid form, 2-mercaptoethanesulfonic acid, is essential for a comprehensive grasp of its applications. This guide provides an objective comparison of Mesna sodium salt and Mesna free acid, supported by experimental data and detailed protocols.
Comparison of Physicochemical Properties
The selection between the sodium salt and the free acid form of Mesna for research applications is largely dictated by their differing physicochemical properties, particularly solubility and stability.
| Property | Mesna Sodium Salt | Mesna Free Acid (2-mercaptoethanesulfonic acid) |
| Chemical Formula | C₂H₅NaO₃S₂ | C₂H₆O₃S₂ |
| Molecular Weight | 164.18 g/mol | 142.20 g/mol |
| Physical Form | White to off-white crystalline solid | Viscous oil |
| Solubility in Water | Freely soluble (50-100 mg/mL)[1][2] | Soluble (specific quantitative data not readily available) |
| Solubility in Organic Solvents | Soluble in DMSO (33 mg/mL), slightly soluble in ethanol.[1] | Soluble in DMSO.[3] |
| Stability | Stable as a solid and in aqueous solution.[4] | Readily decomposes. |
Mechanism of Action: Uroprotection
The therapeutic effect of Mesna, irrespective of its salt form, is conferred by the free thiol (-SH) group. In the body, Mesna is oxidized to its inactive disulfide form, dimesna. Upon renal excretion, dimesna is reduced back to Mesna. In the bladder, the free thiol group of Mesna reacts with and neutralizes acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide, preventing hemorrhagic cystitis.[5] This detoxification process is a Michael addition reaction, resulting in a stable, non-toxic thioether conjugate that is safely excreted in the urine.
Experimental Protocols
The uroprotective efficacy of Mesna is typically evaluated in animal models of cyclophosphamide-induced hemorrhagic cystitis.
Key Experiment: Evaluation of Uroprotective Efficacy in a Rat Model
Objective: To determine the effectiveness of a Mesna salt form in preventing cyclophosphamide-induced bladder damage.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-250 g)
-
Cyclophosphamide (CYP)
-
Mesna salt form (e.g., Mesna sodium salt)
-
Saline (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Formalin (10%) for tissue fixation
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats are often used. They are housed under standard laboratory conditions and allowed to acclimatize.
-
Grouping: Animals are randomly divided into experimental groups:
-
Group 1: Control (receives saline).
-
Group 2: Cyclophosphamide only (e.g., 150-200 mg/kg intraperitoneally (i.p.)).[1][2]
-
Group 3: Cyclophosphamide + Mesna (CYP at 150-200 mg/kg i.p., followed by Mesna at varying doses, e.g., 20-40% of the CYP dose, administered i.p. at 0, 4, and 8 hours post-CYP).[2]
-
-
Induction of Hemorrhagic Cystitis: A single i.p. injection of cyclophosphamide is administered to induce hemorrhagic cystitis.
-
Mesna Administration: The Mesna solution is administered at specified time points relative to the cyclophosphamide injection.
-
Observation and Sample Collection: Animals are monitored for clinical signs of cystitis. After a set period (typically 24-48 hours), the animals are euthanized, and their bladders are excised.[1][6]
-
Macroscopic and Histopathological Evaluation:
-
Macroscopic: The bladders are weighed and visually inspected for signs of edema and hemorrhage, which are then scored.
-
Histopathological: The bladders are fixed in 10% formalin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist, blinded to the treatment groups, evaluates the sections for epithelial denudation, inflammation, hemorrhage, and edema, and assigns a score.[2]
-
-
Statistical Analysis: The scores for bladder damage between the different groups are compared using appropriate statistical tests, such as the Kruskal-Wallis test followed by the Mann-Whitney U-test.
Conclusion
The choice between Mesna sodium salt and Mesna free acid in a research setting is primarily a practical one. The sodium salt is a stable, crystalline solid that is highly soluble in water, making it easy to handle and formulate for in vivo and in vitro studies. In contrast, the free acid form is a less stable, viscous oil that readily decomposes, presenting significant challenges for storage and accurate dosing. For most research applications requiring the uroprotective or antioxidant properties of the thiol group, the sodium salt is the superior and more commonly used form. The active principle, the free thiol, is readily available from the sodium salt following administration and subsequent metabolic activation. Therefore, for reasons of stability, ease of use, and reliability, Mesna sodium salt is the recommended form for most research applications.
References
- 1. Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats | ClinicSearch [clinicsearchonline.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Untitled Page [doclibrary-rcht.cornwall.nhs.uk]
- 5. Mesna and furosemide for prevention of cyclophosphamide-induced sterile haemorrhagic cystitis in dogs--a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Use of Mesna in Click Chemistry Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of bioconjugation and material science, "click chemistry" has emerged as a powerful tool for its simplicity, high efficiency, and biocompatibility. Among the various click reactions, thiol-ene and thiol-yne reactions have gained significant attention for their utility in creating stable carbon-sulfur bonds. This guide provides an objective comparison of Mesna (sodium 2-mercaptoethanesulfonate) with other common thiol-containing compounds in these reactions, supported by available experimental data and detailed protocols.
Thiol-Ene and Thiol-Yne Click Chemistry: An Overview
Thiol-ene and thiol-yne reactions are versatile click chemistry processes that involve the addition of a thiol (-SH) group across a carbon-carbon double bond (ene) or triple bond (yne). These reactions can be initiated by either radicals (often photochemically) or nucleophiles (Michael addition), offering a broad scope of applications in bioconjugation, drug delivery, and materials synthesis. The choice of the thiol reagent is critical as it influences the reaction kinetics, yield, and the properties of the final product.
Performance Comparison of Thiols in Click Chemistry
This section compares the performance of Mesna against other commonly used thiols: Glutathione (GSH), N-acetylcysteine (NAC), and Thiophenol. The selection of these alternatives is based on their prevalence in biochemical and synthetic applications.
| Thiol Compound | pKa of Thiol Group | Relative Nucleophilicity | Reaction Type | Reported Yield | Key Advantages | Potential Limitations |
| Mesna | ~9.5 | High | Michael Addition | High | High water solubility, biocompatible, potent nucleophile. | Limited data on radical-initiated reactions. |
| Glutathione (GSH) | ~9.2 | Moderate | Michael Addition, Radical | Moderate to High | Biologically relevant, readily available. | Prone to oxidation, can form disulfide bonds. |
| N-acetylcysteine (NAC) | ~9.5 | Moderate | Michael Addition, Radical | Moderate to High | Antioxidant properties, good water solubility. | Can be less reactive than other aliphatic thiols. |
| Thiophenol | ~6.6 | High | Michael Addition, Radical | High | Highly reactive, good for synthetic applications. | Unpleasant odor, potential for side reactions. |
Note: The quantitative data presented here is a summary from various literature sources and may vary depending on the specific reaction conditions (e.g., substrate, initiator, solvent, temperature).
Experimental Protocols
Detailed methodologies for key thiol-ene and thiol-yne reactions are provided below. These protocols can serve as a starting point for optimization in your specific research context.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes a general procedure for the radical-mediated addition of a thiol to an alkene using a photoinitiator.
Materials:
-
Thiol (e.g., Mesna, Glutathione, N-acetylcysteine, Thiophenol)
-
Alkene-containing substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., methanol, water, or a mixture)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate (1 equivalent) and the thiol (1.1 equivalents) in the chosen solvent.
-
Add the photoinitiator (0.01-0.1 equivalents).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using an appropriate method, such as column chromatography or precipitation.
Protocol 2: Nucleophilic Thiol-Ene (Michael) Addition
This protocol outlines the base-catalyzed Michael addition of a thiol to an electron-deficient alkene (e.g., an acrylate or maleimide).
Materials:
-
Thiol (e.g., Mesna, Glutathione, N-acetylcysteine, Thiophenol)
-
Electron-deficient alkene (e.g., methyl acrylate, maleimide-functionalized molecule)
-
Base catalyst (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, dimethylformamide, water)
Procedure:
-
Dissolve the electron-deficient alkene (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the thiol (1.1 equivalents) to the solution.
-
Add the base catalyst (0.1-1 equivalent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Radical-initiated thiol-ene reaction mechanism.
A Comparative Guide to Assessing the Purity of Commercial 2-Mercaptoethanesulfonic Acid Sodium (Mesna)
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and excipients is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity of commercial 2-mercaptoethanesulfonic acid sodium (Mesna), a critical uroprotective agent. Furthermore, it evaluates Mesna's performance against a key alternative, N-acetylcysteine (NAC), supported by experimental data.
Understanding Mesna and Its Common Impurities
Mesna (sodium 2-mercaptoethanesulfonate) is a thiol compound utilized to prevent hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide. Its protective effect stems from the free thiol group, which neutralizes toxic metabolites in the urinary tract. The most significant impurity in commercial Mesna is its oxidized disulfide form, dimesna (2,2'-dithiobis(ethanesulfonate)), which lacks this protective thiol group. Other potential impurities can include unreacted starting materials and by-products from the synthesis process.
Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of commercial Mesna. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titrimetric methods also provide valuable information.
Table 1: Comparison of Analytical Methods for Mesna Purity Assessment
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of Mesna from its impurities based on their differential partitioning between a stationary and mobile phase, followed by UV or electrochemical detection. | High sensitivity, specificity, and ability to quantify multiple components in a single run. Stability-indicating methods can separate Mesna from its degradation products.[1][2][3] | Requires specialized equipment and skilled personnel. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about Mesna and its impurities based on the magnetic properties of atomic nuclei. | Provides unambiguous identification of compounds and can be used for quantification without a reference standard (qNMR). | Lower sensitivity compared to HPLC, and may be less suitable for detecting trace impurities. |
| Titrimetric Methods (e.g., Iodometric Titration) | Quantification of the thiol group in Mesna through a redox reaction with a standardized iodine solution. | Simple, cost-effective, and does not require sophisticated instrumentation. | Lacks specificity and will quantify any reducing agent present in the sample, not just Mesna. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Mesna Purity
This protocol is a stability-indicating method capable of separating Mesna from its primary impurity, dimesna, and other degradation products.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM sodium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common ratio is 95:5 (buffer:organic solvent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the commercial Mesna sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of Mesna and all potential impurities.
-
Identify the peaks corresponding to Mesna and dimesna based on their retention times, which should be determined using reference standards.
-
Calculate the purity of Mesna by determining the area percentage of the Mesna peak relative to the total area of all peaks in the chromatogram.
-
Iodometric Titration for Total Thiol Content
This method provides a rapid assessment of the total thiol content in a Mesna sample.
-
Reagents:
-
Standardized 0.1 N Iodine solution.
-
1% Starch solution (indicator).
-
Deionized water.
-
-
Procedure:
-
Accurately weigh and dissolve a sample of commercial Mesna in a known volume of deionized water.
-
Add a few drops of the starch indicator solution.
-
Titrate the solution with the standardized 0.1 N iodine solution until a persistent blue-black color is observed, indicating the endpoint.
-
Record the volume of iodine solution used.
-
Calculate the percentage of Mesna in the sample based on the stoichiometry of the reaction between the thiol group and iodine.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of a commercial Mesna sample.
Caption: Workflow for Mesna purity assessment.
Comparison with an Alternative: N-Acetylcysteine (NAC)
N-acetylcysteine (NAC) is another thiol-containing compound that has been investigated as a potential alternative to Mesna for uroprotection.
Table 2: Performance Comparison of Mesna and N-Acetylcysteine (NAC) as Uroprotectants
| Parameter | Mesna | N-Acetylcysteine (NAC) | Supporting Data |
| Uroprotective Efficacy | Highly effective in preventing ifosfamide-induced hemorrhagic cystitis. | Less effective than Mesna in preventing ifosfamide-induced hemorrhagic cystitis. | In a study of 277 patients, 4.2% of patients receiving Mesna developed hematuria, compared to 27.9% of patients receiving NAC.[1] |
| Mechanism of Action | The thiol group of Mesna, concentrated in the urine, reacts with and detoxifies acrolein, a toxic metabolite of ifosfamide and cyclophosphamide. | Also acts as a thiol donor to neutralize acrolein. | Both compounds possess a free thiol group capable of nucleophilic attack on the electrophilic acrolein molecule. |
| Clinical Use | Standard of care for uroprotection with ifosfamide and high-dose cyclophosphamide. | Not the standard of care for uroprotection in this context due to lower efficacy. | Clinical guidelines and extensive clinical trial data support the use of Mesna for this indication. |
Signaling Pathway of Mesna's Uroprotective Action
The following diagram illustrates the mechanism by which Mesna provides uroprotection against toxic chemotherapy metabolites.
Caption: Mesna's mechanism of uroprotection.
Conclusion
The purity of commercial Mesna is critical for its clinical efficacy. HPLC stands out as the most reliable method for a comprehensive purity assessment, capable of identifying and quantifying the active ingredient and its key impurities. While titrimetric methods offer a quick estimate of total thiol content, they lack the specificity of chromatographic techniques. When compared to N-acetylcysteine as a uroprotectant, Mesna demonstrates superior performance in preventing chemotherapy-induced hemorrhagic cystitis. For researchers and drug development professionals, implementing robust analytical methods to verify the purity of commercial Mesna is an essential step in ensuring the safety and efficacy of therapeutic regimens.
References
Comparative Effectiveness of Mesna in Protein Refolding: A Guide for Researchers
For researchers, scientists, and drug development professionals, optimizing protein refolding is a critical step in obtaining functional, active proteins from inclusion bodies. While glutathione-based redox systems are the cornerstone of most commercially available protein refolding kits, recent studies have highlighted 2-mercaptoethanesulfonic acid sodium salt (Mesna) as a viable and, in specific contexts, superior alternative. This guide provides an objective comparison of Mesna-based refolding methods with traditional glutathione-based kits, supported by experimental data and detailed protocols.
Executive Summary
The primary advantage of a Mesna/diMESNA redox couple lies in its compatibility with proteins featuring a C-terminal thioester, a reactive group crucial for native chemical ligation.[1][2] Standard glutathione-based refolding buffers can lead to undesired transthioesterification, a problem circumvented by the use of Mesna.[3] Experimental data demonstrates that the refolding efficiency of a Mesna/diMESNA system is comparable to that of the widely used glutathione (GSH/GSSG) couple for model proteins like Ribonuclease A (RNase A).[1][2]
Performance Data: Mesna vs. Glutathione
A key study directly compared the refolding efficiency of RNase A using a Mesna/diMESNA redox buffer and a conventional GSH/GSSG buffer. The results, summarized below, indicate a comparable level of recovered protein activity.
| Redox System | Refolding Efficiency (%) |
| 3 mM Mesna / 1 mM diMESNA | 58 ± 5 |
| 3 mM GSH / 1 mM GSSG | 72 ± 5 |
Table 1: Comparative refolding efficiencies of unfolded RNase A using Mesna/diMESNA and GSH/GSSG redox buffers. Efficiency was determined by an activity assay.[1]
While the glutathione system showed a slightly higher refolding yield in this specific experiment, the Mesna-based system's ability to preserve the C-terminal thioester functionality is a significant advantage for specific downstream applications.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these refolding strategies. Below are the protocols for both the Mesna-based method and a typical glutathione-based approach as found in commercial kits.
Mesna-Based Protein Refolding Protocol (for RNase A with C-terminal Thioester)
This protocol is adapted from a study demonstrating simultaneous on-column refolding, purification, and thioester generation.[1]
-
Unfolding: The protein (e.g., RNase A) is first unfolded in a denaturing buffer (e.g., 6 M guanidinium hydrochloride) with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Refolding: The unfolded protein is then refolded by dilution into a buffer containing the Mesna/diMESNA redox couple. A common concentration is 3 mM Mesna and 1 mM diMESNA in a suitable buffer (e.g., 0.1 M Tris, 0.1 M NaCl, pH 8.0).[1]
-
On-column Application: For intein-based expression systems, the Mesna/diMESNA redox couple can be included in the cleavage buffer for simultaneous on-column refolding and cleavage to yield the protein with a C-terminal Mesna-thioester.[1][2]
-
Analysis: The activity of the refolded protein is assessed using a relevant enzymatic assay.[1]
Typical Glutathione-Based Protein Refolding Protocol (from Commercial Kits)
This protocol represents a generalized workflow for commercially available protein refolding kits, such as the Pierce™ Protein Refolding Kit or Athena's QuickFold™ Protein Refolding Kit, which utilize a glutathione redox system.[4][5][6][7][8]
-
Inclusion Body Solubilization: Isolate inclusion bodies and solubilize them in a buffer containing a strong denaturant (e.g., 8 M guanidine HCl or urea) and a reducing agent like Dithiothreitol (DTT) to break incorrect disulfide bonds.[4][6][9]
-
Removal of Reducing Agent: The initial reducing agent (DTT) is removed, typically by dialysis or buffer exchange.[9][10]
-
Refolding by Dilution or Dialysis: The solubilized, denatured protein is then refolded by rapid dilution or dialysis into a refolding buffer. Commercial kits often provide a matrix of different refolding buffers to screen for the optimal conditions.[4][5][6]
-
Redox Shuffling: The refolding buffer contains a redox couple of reduced and oxidized glutathione (GSH/GSSG), often at a 10:1 ratio, to facilitate correct disulfide bond formation.[9][11]
-
Analysis: The yield of correctly folded protein is assessed by methods such as size-exclusion chromatography, activity assays, or spectroscopy.[5]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each refolding strategy.
Concluding Remarks
The choice between a Mesna-based refolding method and a traditional glutathione-based kit depends on the specific requirements of the protein and the intended downstream applications.
-
Mesna-based methods are particularly advantageous when preserving a C-terminal thioester is necessary for subsequent native chemical ligation. The comparable refolding efficiency for certain proteins makes it a strong candidate for these specific applications.
-
Glutathione-based commercial kits offer a robust and convenient platform for screening a wide array of refolding conditions for a variety of proteins. Their widespread use and the availability of optimized buffer matrices make them a reliable first choice for general protein refolding challenges.[4][5][7]
Researchers should consider the unique chemical properties of their target protein and the ultimate experimental goals when selecting a refolding strategy. For those working with protein ligation, the Mesna/diMESNA redox system presents a valuable and effective tool.
References
- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. athenaes.com [athenaes.com]
- 6. labmartgh.com [labmartgh.com]
- 7. assaycell.com [assaycell.com]
- 8. Protein Refolding - Athena Enzyme Systems [athenaes.com]
- 9. A Simplified Method for the Efficient Refolding and Purification of Recombinant Human GM-CSF | PLOS One [journals.plos.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Pierce™ Protein Refolding Kit - FAQs [thermofisher.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2-Mercaptoethanesulfonic Acid Sodium (Mesna)
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Mercaptoethanesulfonic acid sodium, a crucial component in various research and pharmaceutical applications.
Proper management of chemical waste is paramount to ensuring a safe laboratory environment and preventing ecological contamination. This compound, also known as Mesna, is a thiol compound that requires specific handling and disposal procedures due to its chemical properties. This document provides a comprehensive, step-by-step guide for the neutralization and disposal of Mesna, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.
Key Safety Reminders:
-
Avoid Incompatibilities: Keep Mesna away from strong oxidizing agents, with which it can react vigorously.[1][2]
-
Prevent Environmental Release: Do not dispose of Mesna or its solutions down the drain or in regular trash without prior neutralization.[1] It is considered hazardous to aquatic life.
-
Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol: Neutralization via Oxidation
The primary method for rendering this compound safe for disposal is through chemical oxidation. This process converts the thiol group into a less reactive species. The following protocol outlines the use of common laboratory oxidizing agents.
Method 1: Oxidation with Sodium Hypochlorite (Bleach)
Sodium hypochlorite is an effective oxidizing agent for thiols.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate waste container
Procedure:
-
Dilution: If the Mesna waste is concentrated, dilute it with water to a concentration of approximately 5% w/v in a suitable container. This should be done slowly and while stirring in a chemical fume hood.
-
Neutralization: While continuously stirring, slowly add the sodium hypochlorite solution to the diluted Mesna waste. A general guideline is to add the bleach in a 2:1 molar ratio of hypochlorite to Mesna. The reaction is exothermic, so add the bleach portion-wise to control the temperature.
-
Monitoring: After the addition is complete, continue stirring for at least 30 minutes.
-
pH Adjustment: Test the pH of the resulting solution. If necessary, adjust the pH to a neutral range (6-8) using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Disposal: Once the reaction is complete and the pH is neutral, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on sewer disposal of treated chemical waste.
Method 2: Oxidation with Hydrogen Peroxide
Hydrogen peroxide is another common and effective oxidizing agent for thiols.
Materials:
-
This compound waste solution
-
3% Hydrogen peroxide solution
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate waste container
Procedure:
-
Dilution: As with the hypochlorite method, dilute concentrated Mesna waste to approximately 5% w/v with water.
-
Neutralization: Slowly add the 3% hydrogen peroxide solution to the diluted Mesna waste while stirring. An excess of hydrogen peroxide is generally used to ensure complete oxidation.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the reaction goes to completion. The oxidation of thiols by hydrogen peroxide can be slower than with hypochlorite.
-
Verification: Check for the absence of thiol using an appropriate analytical method if available (e.g., colorimetric test with Ellman's reagent).
-
pH Adjustment and Disposal: Adjust the pH to a neutral range (6-8) and dispose of the solution in accordance with local regulations, similar to the hypochlorite method.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative parameters for the neutralization protocols are summarized in the table below.
| Parameter | Method 1: Sodium Hypochlorite | Method 2: Hydrogen Peroxide |
| Initial Concentration of Mesna Waste | ~5% w/v (Diluted) | ~5% w/v (Diluted) |
| Oxidizing Agent Concentration | 5-6% Sodium Hypochlorite | 3% Hydrogen Peroxide |
| Recommended Molar Ratio (Oxidant:Mesna) | 2:1 | Excess |
| Reaction Time | Minimum 30 minutes | Minimum 1 hour |
| Final pH for Disposal | 6 - 8 | 6 - 8 |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistics for Handling 2-Mercaptoethanesulfonic Acid Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Mercaptoethanesulfonic acid sodium (also known as Mesna or Coenzyme M sodium salt). Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield | Must be worn to prevent contact with eyes. |
| Hands | Chemical-resistant gloves | Nitrile rubber, neoprene, or other resistant material. |
| Body | Laboratory coat; protective suit | Long-sleeved lab coat is a minimum requirement. |
| Respiratory | NIOSH-approved respirator | Required when ventilation is inadequate or when handling large quantities. |
Hazard Identification and First Aid
Understanding the potential hazards and the appropriate first aid response is critical. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory irritation.[1][2][3][4] | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Causes skin irritation.[1][2][3][4] | Immediately wash off with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | Causes serious eye irritation.[1][2][3][4] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[5] |
| Ingestion | May be harmful if swallowed. | Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Seek medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).
Handling
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[2][6]
-
Avoid Dust Formation: When handling the solid form, minimize the creation of dust.[2][6]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Container: Collect waste in a suitable, labeled, and closed container.[2][6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be treated as hazardous waste.
Disposal Procedure
-
Consult Regulations: Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
Waste Disposal Plant: The waste should be sent to an approved waste disposal plant.[1][4]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
